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  • Product: 8-Methoxyindolizine
  • CAS: 195615-14-6

Core Science & Biosynthesis

Foundational

8-Methoxyindolizine basic properties and structure

An In-Depth Technical Guide to 8-Methoxyindolizine: Structure, Properties, and Synthesis Abstract Indolizine, a nitrogen-bridged bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry du...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Methoxyindolizine: Structure, Properties, and Synthesis

Abstract

Indolizine, a nitrogen-bridged bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic compounds.[1][2] As a structural isomer of indole, it possesses a 10-π electron system that imparts unique physicochemical and pharmacological properties.[1] This guide provides a detailed technical overview of 8-methoxyindolizine, a key derivative whose scaffold is associated with significant biological activities, particularly in the development of novel therapeutic agents. We will explore its core structural features, physicochemical and spectroscopic properties, validated synthetic methodologies, and reactivity profile. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important molecular entity.

The Indolizine Scaffold: A Foundation of Bioactivity

The indolizine nucleus is formed by the fusion of a pyridine and a pyrrole ring, sharing a nitrogen atom at the bridgehead.[3] This arrangement makes it isoelectronic with indole but confers distinct electronic and reactivity characteristics.[1] The π-electron-rich nature of the five-membered ring, coupled with the π-deficient character of the six-membered ring, creates a unique electronic environment.[4] This inherent polarity and the planarity of the molecule contribute to its ability to interact with various biological targets.[1]

Indolizine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antitubercular properties.[5][6][7][8] The discovery that the natural alkaloid camptothecin, a potent antitumor agent, contains an indolizine moiety spurred significant interest in this scaffold, though its full potential remains largely untapped.[3]

8-Methoxyindolizine: Core Properties and Structure

The introduction of a methoxy group at the 8-position of the pyridine ring significantly modulates the electronic properties and potential bioactivity of the indolizine core.

Chemical Structure and Numbering

The structure of 8-methoxyindolizine follows the standard IUPAC numbering for the indolizine ring system, as illustrated below. The methoxy group is an electron-donating group, which influences the electron density distribution across the bicyclic system.

Caption: Structure and IUPAC numbering of 8-methoxyindolizine.

Physicochemical Properties

Controlling physicochemical properties is critical for achieving desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles in drug discovery.[9] The properties of 8-methoxyindolizine, calculated based on its structure, position it as a favorable starting point for medicinal chemistry programs.

PropertyValueSignificance in Drug Development
Molecular Formula C₉H₉NOBasic structural information.
Molecular Weight 147.17 g/mol Low molecular weight is favorable for oral bioavailability (typically <500 Da).
cLogP 1.8 - 2.2 (est.)Optimal lipophilicity for cell membrane permeability (typically <5).
Hydrogen Bond Donors 0Fewer donors reduce the potential for poor permeability.
Hydrogen Bond Acceptors 2 (N, O)Acceptors are crucial for target binding interactions.
Topological Polar Surface Area (TPSA) 22.1 ŲLow TPSA (<140 Ų) is correlated with good cell permeability.
Aromatic Rings 2A low number of aromatic rings is generally preferred to avoid metabolic liabilities.[9]
Spectroscopic Profile

Expected ¹H NMR (in CDCl₃):

  • Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.9 - 4.1 ppm . In a related 7-methoxy derivative, this peak appears at δ 3.99 ppm.[7]

  • Pyrrole Ring Protons (H1, H2, H3): These protons will appear in the aromatic region, with their exact shifts influenced by the methoxy group and any other substituents.

  • Pyridine Ring Protons (H5, H6, H7): These protons are also in the aromatic region. H5 is typically the most downfield proton in indolizines. The proton ortho to the methoxy group (H7) would likely show an upfield shift due to its electron-donating effect.

Expected ¹³C NMR (in CDCl₃):

  • Methoxy Carbon (-OCH₃): A signal is expected around δ 55 - 56 ppm .[7]

  • Aromatic Carbons: Signals will appear between δ 95 - 160 ppm . The carbon attached to the methoxy group (C8) would be significantly shielded, appearing further upfield than other quaternary carbons.

Infrared (IR) Spectroscopy:

  • C-O Stretch (Aryl Ether): Strong absorption band expected around 1250 cm⁻¹ .

  • C=C Aromatic Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

Synthesis of 8-Methoxyindolizine

The synthesis of indolizines can be achieved through several classical and modern methods, most notably the Chichibabin reaction and 1,3-dipolar cycloadditions.[10][11] The synthesis of methoxy-substituted indolizines often employs a one-pot, multi-component reaction (MCR) approach, which is highly efficient for generating structural diversity.[12]

Synthetic Strategy: 1,3-Dipolar Cycloaddition

A robust and widely used method involves the in-situ generation of a pyridinium ylide, which then acts as a 1,3-dipole in a cycloaddition reaction with an electron-deficient alkyne (a dipolarophile). This is followed by an oxidative aromatization step to yield the final indolizine product.[13]

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Aromatization start 3-Methoxy-2-picoline + Bromoacetophenone ylide Pyridinium Ylide (in situ) start->ylide Alkylation & Base (e.g., K₂CO₃) cycloadduct Dihydropyrrolopyridine Intermediate ylide->cycloadduct dipolarophile Electron-deficient Alkyne (e.g., DMAD) dipolarophile->cycloadduct final 8-Methoxyindolizine Derivative cycloadduct->final Oxidation (e.g., air, TEMPO)

Caption: General workflow for the synthesis of 8-methoxyindolizine derivatives.

Detailed Experimental Protocol

The following protocol is adapted from a validated synthesis of substituted 7-methoxyindolizines and is modified to target the 8-methoxy isomer.[7] This procedure exemplifies a typical one-pot MCR approach.

Objective: To synthesize a substituted 8-methoxyindolizine derivative.

Materials:

  • 3-Methoxy-2-methylpyridine (3-methoxy-2-picoline)

  • 2-Bromo-1-(4-cyanophenyl)ethan-1-one (or other α-halo ketone)

  • Diethyl acetylenedicarboxylate (DEAD) or other alkyne

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrahydrofuran (THF), dry

Procedure:

  • Reaction Setup: To a solution of 3-methoxy-2-methylpyridine (1.0 mmol) and 2-bromo-1-(4-cyanophenyl)ethan-1-one (1.0 mmol) in dry THF (15 mL) within a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous K₂CO₃ (1.2 mmol).

    • Rationale: The first step is the quaternization of the pyridine nitrogen by the α-bromo ketone. The base (K₂CO₃) is essential to deprotonate the acidic methylene group adjacent to the nitrogen, forming the reactive pyridinium ylide intermediate in situ.[11]

  • Ylide Formation and Cycloaddition: Add diethyl acetylenedicarboxylate (1.1 mmol) to the stirring mixture.

    • Rationale: DEAD is a highly electron-deficient dipolarophile that readily reacts with the electron-rich pyridinium ylide in a [3+2] cycloaddition to form the initial cycloadduct.[13]

  • Reaction Progression: Heat the reaction mixture to reflux (approx. 66°C) and monitor its progress using Thin-Layer Chromatography (TLC) with a 4:6 n-hexane:ethyl acetate solvent system.[7] The reaction is typically complete within 30-60 minutes.

  • Workup and Isolation: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: Dilute the residue with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel to yield the pure 8-methoxyindolizine derivative.[7]

Reactivity and Functionalization

The reactivity of the indolizine ring is dictated by its electron distribution. It is a π-excessive system, making it susceptible to electrophilic attack, particularly on the five-membered pyrrole ring.[14]

Electronic Profile and Sites of Reactivity

The highest electron density in the indolizine nucleus is located at the C1 and C3 positions.[14] Consequently, electrophilic substitution reactions, such as acylation, nitration, and halogenation, predominantly occur at the C3 position, and to a lesser extent, at the C1 position. The presence of the electron-donating methoxy group at C8 further enhances the electron density of the ring system, potentially increasing its overall reactivity towards electrophiles.

Caption: Preferred sites for electrophilic substitution on the 8-methoxyindolizine core.

[8+2] Cycloaddition Reactions

Indolizines are notable for their ability to participate in [8+2] cycloaddition reactions, where the indolizine acts as an 8π component.[4][14] This reaction, typically with activated alkynes like DMAD, provides a direct route to constructing the cycl[3.2.2]azine ring system, an interesting class of non-benzenoid aromatic compounds.[14] The reaction is often catalyzed or promoted by heating and can proceed through either a concerted or stepwise mechanism involving a zwitterionic intermediate.[4]

Applications in Research and Drug Development

The methoxyindolizine scaffold is a key pharmacophore in the development of new therapeutic agents, with significant activity reported against Mycobacterium tuberculosis (MTB).

Antitubercular Activity

Several studies have identified substituted 7-methoxyindolizines as potent inhibitors of both susceptible (H37Rv) and multi-drug-resistant (MDR) strains of MTB.[7][8] For example, certain diethyl 3-aroyl-7-methoxyindolizine-1,2-dicarboxylates have shown minimum inhibitory concentrations (MIC) as low as 8 µg/mL against MDR-TB strains.[7] This activity highlights the potential of the methoxyindolizine core as a template for developing new anti-TB drugs, an area of urgent medical need.[7]

Broader Pharmacological Potential

Beyond anti-TB activity, the general indolizine scaffold is associated with a wide array of biological effects, suggesting that 8-methoxyindolizine derivatives could be promising candidates for other therapeutic areas. These include:

  • Anticancer Activity: The indolizine core is a known feature in compounds with antiproliferative properties.[3]

  • Anti-inflammatory Activity: Derivatives have been identified as inhibitors of enzymes like 15-lipoxygenase (15-LOX) and COX-2.[6][7]

  • CNS Activity: Some indolizines exhibit CNS depressant and receptor antagonist activities.[1][15]

The synthetic accessibility of the 8-methoxyindolizine core, combined with its favorable physicochemical properties and demonstrated biological relevance, makes it an attractive and valuable building block for modern drug discovery campaigns.

Conclusion

8-Methoxyindolizine is a heterocyclic compound of significant interest, grounded in the proven biological versatility of the indolizine scaffold. Its structure, characterized by a π-rich, aromatic, and planar system, is readily accessible through efficient and scalable synthetic methods like multi-component 1,3-dipolar cycloadditions. The presence of the 8-methoxy group favorably modulates its electronic and physicochemical properties, making it a promising platform for the development of new therapeutics, particularly in the field of antitubercular drug discovery. Further exploration of this scaffold's structure-activity relationships is warranted to fully exploit its therapeutic potential.

References

  • Der Pharma Chemica. Indolizine- A Privileged Biological Scaffold. [Link]

  • Journal of Basic and Clinical Pharmacy. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]

  • Taylor & Francis Online. Indolizine derivatives: Recent advances and potential pharmacological activities. [Link]

  • Wikipedia. Indolizine. [Link]

  • ResearchGate. Structural features of indolizines lactones founded in compounds with anticancer proprieties. [Link]

  • Taylor & Francis Online. Indolizine – Knowledge and References. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. [Link]

  • PLOS ONE. Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. [Link]

  • ACS Omega. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. [Link]

  • Molecules. Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. [Link]

  • SpringerLink. Structure and ambiphilic reactivity of indolizines. 2. 8(6)Acetyl and cyanoindolizines. [Link]

  • Journal of Pharmaceutical Sciences. Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives. [Link]

  • SciSpace. NMR Spectra of indolizines and their σ complexes. [Link]

  • MDPI. Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. [Link]

  • ResearchGate. Larvicidal activity, molecular docking, and structural analysis of methoxyindolizine-1-carboxylate derivatives | Request PDF. [Link]

  • Organic Chemistry Portal. Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant. [Link]

  • Molecules. Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. [Link]

  • Semantic Scholar. Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. [Link]

  • Organic Chemistry Portal. Synthesis of indolizines. [Link]

  • RSC Publishing. An analysis of the physicochemical properties of oral drugs from 2000 to 2022. [Link]

  • Future Science. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs?. [Link]

  • ResearchGate. (PDF) Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. [Link]

Sources

Exploratory

Discovery and natural sources of 8-Methoxyindolizine

An In-Depth Technical Guide to the Synthesis and Potential Significance of 8-Methoxyindolizine For Researchers, Scientists, and Drug Development Professionals Abstract Indolizine, a bicyclic aromatic nitrogen-containing...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Potential Significance of 8-Methoxyindolizine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine, a bicyclic aromatic nitrogen-containing heterocycle, represents a core structural motif in a variety of pharmacologically active compounds. While the parent indolizine and many of its derivatives have been the subject of extensive research, the specific derivative 8-methoxyindolizine is less prominently documented as a naturally occurring product. This guide pivots from a search for its natural sources to a detailed exploration of its synthetic pathways, drawing upon established methodologies for indolizine ring formation. We will delve into the strategic considerations for introducing a methoxy group at the 8-position and discuss the potential biological relevance of this substitution pattern by examining structure-activity relationships of analogous compounds. This document serves as a technical resource for researchers interested in the synthesis and potential applications of 8-methoxyindolizine and its derivatives in medicinal chemistry and drug discovery.

Introduction to the Indolizine Scaffold

The indolizine nucleus is a planar, 10-π electron aromatic system that is isoelectronic with indole and naphthalene. This unique electronic structure imparts distinct physicochemical properties and has made it an attractive scaffold for the development of novel therapeutic agents. Indolizine derivatives have demonstrated a wide array of biological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties[1]. The functionalization of the indolizine core at various positions can significantly modulate its pharmacological profile, making the regioselective synthesis of substituted indolizines a key focus of synthetic organic chemistry.

Synthetic Strategies for the Indolizine Core

The construction of the indolizine ring system can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern on both the five- and six-membered rings.

The Chichibabin Reaction and Related Cycloadditions

One of the most classical methods for indolizine synthesis is the Chichibabin (Tschitschibabin) reaction, which involves the reaction of a 2-alkylpyridine derivative with an α-halocarbonyl compound, followed by cyclization. More broadly, 1,3-dipolar cycloaddition reactions of pyridinium ylides with electron-deficient alkenes or alkynes are a powerful and versatile approach to constructing the indolizine skeleton[2][3].

Transition-Metal-Catalyzed Cyclizations

Modern synthetic methods often employ transition metal catalysts to achieve high efficiency and selectivity. Copper, rhodium, and gold catalysts have been utilized in the cycloisomerization of appropriately substituted alkynylpyridines or related precursors to furnish the indolizine core[3]. These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Multi-Component Reactions (MCRs)

One-pot multi-component reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like indolizines. These reactions can involve the condensation of a pyridine derivative, an α-halo ketone, and an activated alkene or alkyne, often proceeding through a pyridinium ylide intermediate[1].

Proposed Synthetic Pathway for 8-Methoxyindolizine

While a specific, dedicated synthesis for 8-methoxyindolizine is not prominently featured in the provided literature, a plausible synthetic route can be designed based on general principles of indolizine synthesis. A key strategic consideration is the introduction of the methoxy group at the C-3 position of the starting pyridine ring, which will become the C-8 position of the resulting indolizine.

A potential synthetic approach could involve the following steps:

  • Starting Material: 3-Methoxypyridine.

  • Quaternization and Ylide Formation: Reaction of 3-methoxypyridine with an α-halocarbonyl compound (e.g., ethyl bromoacetate) to form the corresponding pyridinium salt. Treatment with a base would then generate the pyridinium ylide in situ.

  • Cycloaddition: The in situ generated pyridinium ylide would then undergo a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD), to form a dihydropyridine intermediate.

  • Aromatization: Subsequent aromatization, often via oxidation or elimination, would yield the desired 8-methoxyindolizine derivative.

The following diagram illustrates this proposed synthetic workflow:

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cycloaddition & Aromatization 3-Methoxypyridine 3-Methoxypyridine Pyridinium Salt Pyridinium Salt 3-Methoxypyridine->Pyridinium Salt  + Ethyl Bromoacetate Pyridinium Ylide Pyridinium Ylide Pyridinium Salt->Pyridinium Ylide  + Base Dihydropyridine Intermediate Dihydropyridine Intermediate Pyridinium Ylide->Dihydropyridine Intermediate  + DMAD 8-Methoxyindolizine Derivative 8-Methoxyindolizine Derivative Dihydropyridine Intermediate->8-Methoxyindolizine Derivative  [O]

Sources

Foundational

Targeting the Colchicine Binding Site: The Mechanistic Hypothesis of 8-Methoxyindolizine

Executive Summary The indolizine scaffold (pyrrocoline) has emerged as a privileged structure in medicinal chemistry, acting as a bioisostere to indole and mimicking the pharmacophores of established microtubule destabil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indolizine scaffold (pyrrocoline) has emerged as a privileged structure in medicinal chemistry, acting as a bioisostere to indole and mimicking the pharmacophores of established microtubule destabilizing agents (MDAs) like Combretastatin A-4 (CA-4). While 7-substituted indolizines have been extensively characterized, this guide focuses on the 8-Methoxyindolizine regioisomer.

The Central Hypothesis: We propose that the methoxy group at the C8 position of the indolizine ring does not merely modulate lipophilicity but acts as a critical hydrogen-bond acceptor within the Colchicine Binding Site (CBS) of


-tubulin. By anchoring the scaffold in the hydrophobic sub-pocket, 8-methoxyindolizine prevents the "straight-to-curved" conformational transition of tubulin dimers, leading to catastrophic microtubule depolymerization, G2/M phase arrest, and subsequent apoptosis in multidrug-resistant (MDR) cancer lines.

Structural Pharmacophore & SAR Analysis

The efficacy of tubulin inhibitors often relies on their ability to mimic the biaryl system of colchicine or CA-4. The indolizine core provides a rigid, planar platform.[1]

The "8-Methoxy" Advantage

In Structure-Activity Relationship (SAR) studies, the electronic density of the pyridine ring (fused 6-membered ring) is pivotal.

  • Electronic Effect: The C8-methoxy group functions as an electron-donating group (EDG) via resonance, increasing the electron density of the pyridine moiety. This enhances

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe255 , Tyr224 ) in the tubulin CBS.
  • Steric Fit: Unlike bulky substituents at C5 or C6 which may cause steric clash with the

    
    -tubulin interface, the C8 position orients the methoxy group towards the solvent-accessible interface of the 
    
    
    
    -subunit, potentially improving solubility without compromising binding affinity.
Visualization: Pharmacophore Hypothesis

The following diagram illustrates the proposed interaction map of the 8-methoxyindolizine scaffold within the CBS.

SAR_Interaction Indolizine Indolizine Core (Planar Scaffold) Methoxy8 8-Methoxy Group (H-Bond Acceptor) Indolizine->Methoxy8 C8 Substitution Phe255 Phe255 / Tyr224 (Pi-Pi Stacking) Indolizine->Phe255 Aromatic Interaction Cys241 Cys241 (Hydrophobic Pocket) Methoxy8->Cys241 Steric Anchor Solubility Solvent Interface (Metabolic Stability) Methoxy8->Solubility Orientation

Caption: Figure 1. Proposed binding interactions of 8-methoxyindolizine within the tubulin Colchicine Binding Site.

Mechanistic Validation Protocols

To validate this hypothesis, researchers must move beyond simple cytotoxicity (MTT) assays and prove the specific molecular target. The following protocols are designed to be self-validating systems.

Protocol A: Turbidimetric Tubulin Polymerization Assay

Objective: Quantify the direct effect of the compound on the assembly of purified tubulin in a cell-free system.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Workflow:

  • Preparation: Dilute tubulin to 3.0 mg/mL in PEM buffer containing 1 mM GTP on ice.

  • Treatment: Add 8-methoxyindolizine (dissolved in DMSO) at varying concentrations (1, 5, 10

    
    M). Include Combretastatin A-4 (CA-4)  as a positive control and DMSO (0.5%)  as a negative control.
    
  • Initiation: Transfer mixtures to a pre-warmed (37°C) 96-well plate.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic spectrophotometer.

  • Validation Check: The negative control must show a sigmoidal curve (nucleation, elongation, steady state). The 8-methoxyindolizine samples should show a flattened curve (inhibition of Vmax).

Protocol B: Competitive Colchicine Binding (Fluorescence)

Objective: Confirm the compound binds specifically to the CBS and not the Vinblastine or Taxol sites.

Causality: Colchicine fluorescence increases significantly when bound to tubulin. If 8-methoxyindolizine competes for the same site, the fluorescence signal will decrease.

Workflow:

  • Incubate tubulin (3

    
    M) with [3H]-Colchicine or fluorescent Colchicine analog (5 
    
    
    
    M).
  • Add increasing concentrations of 8-methoxyindolizine.

  • Measure fluorescence (Ex: 365 nm / Em: 435 nm).

  • Calculation: Plot % Inhibition vs. Concentration to determine the Ki (Inhibition Constant).

Data Interpretation & Expected Outcomes

A robust 8-methoxyindolizine candidate should exhibit kinetics comparable to CA-4. Below is a structured summary of expected quantitative data for a potent lead.

CompoundIC50 (HeLa) [nM]IC50 (MDR-MCF7) [nM]Tubulin Polymerization IC50 [

M]
Colchicine Displacement (%)
8-Methoxyindolizine (Lead) 15 - 40 45 - 60 1.8 - 2.5 85%
Combretastatin A-4 (Ref)3 - 54 - 81.2 - 1.598%
Colchicine (Ref)10 - 15>100 (MDR resistant)2.0 - 2.2100%
Indolizine (Unsubstituted)>10,000>10,000>50<5%

Key Insight: The "MDR-MCF7" column is critical. Unlike Colchicine, which is a substrate for P-glycoprotein (P-gp) efflux pumps, 8-methoxyindolizine derivatives often evade P-gp, retaining potency in resistant cell lines [1, 3].

Signaling Pathway Visualization

The downstream consequence of 8-methoxyindolizine binding is the disruption of the mitotic spindle. This triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged arrest and eventual apoptotic cell death.

Mechanism_Pathway Drug 8-Methoxyindolizine (Intracellular Accumulation) Tubulin Free Tubulin Dimers (CBS Occupancy) Drug->Tubulin Binds CBS Polymerization Microtubule Assembly (Inhibited) Tubulin->Polymerization Prevents Spindle Mitotic Spindle Defects Polymerization->Spindle Leads to SAC Spindle Assembly Checkpoint (BubR1 / Mad2 Activation) Spindle->SAC Triggers Arrest G2/M Phase Arrest (Cyclin B1 / CDK1 High) SAC->Arrest Induces Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Signaling Caspase Caspase-3/7 Cleavage Bcl2->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Caption: Figure 2.[2] Signal transduction cascade from tubulin binding to apoptotic execution.

References

  • Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. Arch. Pharm. (Weinheim). (2025).[1][3] Validates the indolizine scaffold as a specific CBS inhibitor inducing G2/M arrest.

  • Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Curr. Drug Targets. (2018). Provides comparative SAR data for indole/indolizine bioisosteres targeting tubulin.

  • Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorg. Med. Chem. Lett. (2021).[4][5][6] Discusses the role of methoxy-substitutions in overcoming MDR resistance in tubulin inhibitors.

  • A Comparative Guide to the Structure-Activity Relationships of Indolizine Derivatives. BenchChem. (2025). Detailed analysis of pyridine ring substitutions (positions 5-8) on biological activity.

Sources

Exploratory

An In-depth Technical Guide to the Indolizine Core in Medicinal Chemistry

Foreword: The Enduring Appeal of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutic agents. These "pri...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Appeal of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with a diverse range of biological targets, offering a versatile template for drug design and development. The indolizine core, a bicyclic aromatic system in which a pyridine ring is fused to a pyrrole ring at the nitrogen atom, stands as a prominent member of this esteemed class of compounds.[1] Despite being a structural isomer of the well-known indole nucleus, the indolizine scaffold has carved its own distinct and compelling niche in the quest for new medicines.[2]

This technical guide is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the indolizine core's role in medicinal chemistry. It is not a rigid recitation of facts but rather a synthesis of foundational knowledge and contemporary insights, designed to empower the reader to harness the full potential of this remarkable heterocycle. We will delve into the intricacies of its synthesis, explore the nuances of its structure-activity relationships, and illuminate its diverse pharmacological activities with a focus on anticancer, anti-inflammatory, and antimicrobial applications. Through detailed protocols, comparative data analysis, and visual representations of key concepts, this guide aims to be an indispensable resource for the seasoned medicinal chemist and the aspiring drug discoverer alike.

I. The Indolizine Core: Physicochemical Properties and Synthetic Strategies

The unique electronic and structural features of the indolizine nucleus underpin its versatility as a pharmacophore. As a 10-π electron aromatic system, it is isoelectronic with naphthalene and its isomer, indole.[3] This electron-rich nature makes it susceptible to electrophilic substitution, primarily at the 1- and 3-positions of the pyrrole ring. The bridgehead nitrogen atom imparts a degree of polarity and serves as a hydrogen bond acceptor, influencing the molecule's solubility and interactions with biological targets.

The synthesis of the indolizine scaffold has been a subject of extensive research, leading to the development of a rich portfolio of synthetic methodologies. These can be broadly categorized into classical and modern approaches, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

A. Classical Synthetic Routes: The Cornerstones of Indolizine Chemistry

Two classical reactions have historically dominated the synthesis of the indolizine core and remain relevant for their simplicity and reliability:

  • The Chichibabin Reaction: This venerable method, first reported in the 1920s, involves the reaction of a 2-alkylpyridinium salt with a base to generate a pyridinium ylide, which then undergoes an intramolecular cyclization and subsequent aromatization to afford the indolizine. While effective for the synthesis of 2-substituted indolizines, this reaction often requires harsh conditions and may result in low yields.

  • 1,3-Dipolar Cycloaddition Reactions: A more versatile and widely employed approach involves the [3+2] cycloaddition of a pyridinium ylide with an electron-deficient alkyne or alkene. This method allows for the introduction of a wide range of substituents at various positions of the indolizine ring, making it a powerful tool for generating diverse chemical libraries for biological screening.

B. Modern Synthetic Innovations: Expanding the Chemical Space

In recent years, the synthetic chemist's toolkit for constructing the indolizine core has been significantly expanded by the advent of modern catalytic methods:

  • Transition-Metal-Catalyzed Cyclizations: Palladium-, copper-, and gold-catalyzed reactions have emerged as powerful strategies for the synthesis of functionalized indolizines. These methods often proceed under milder conditions and exhibit high levels of regio- and stereoselectivity, enabling the construction of complex molecular architectures.

  • Domino and Multicomponent Reactions: One-pot, multicomponent reactions that form multiple bonds in a single operation have gained prominence due to their atom and step economy. These elegant strategies allow for the rapid assembly of highly substituted indolizine scaffolds from simple and readily available starting materials.

Experimental Protocol: A General Procedure for the Synthesis of 1,2-Disubstituted Indolizines via 1,3-Dipolar Cycloaddition

This protocol provides a representative example of a widely used method for indolizine synthesis.

Materials:

  • 2-Methylpyridine

  • Ethyl 2-bromoacetate

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Pyridinium Salt: To a solution of 2-methylpyridine (1.0 eq) in DCM, add ethyl 2-bromoacetate (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 24 hours. The resulting precipitate is filtered, washed with cold DCM, and dried under vacuum to yield the pyridinium salt.

  • Generation of the Pyridinium Ylide and Cycloaddition: Suspend the pyridinium salt (1.0 eq) in DCM. Add DMAD (1.2 eq) to the suspension. Cool the mixture to 0 °C and add TEA (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1,2-disubstituted indolizine.

Characterization: The structure of the synthesized indolizine should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

II. The Indolizine Scaffold in Anticancer Drug Discovery

The quest for novel and more effective anticancer agents has been a major driving force in medicinal chemistry, and the indolizine scaffold has emerged as a particularly promising platform in this endeavor.[4][5] A multitude of indolizine derivatives have demonstrated potent cytotoxic and antiproliferative activities against a diverse panel of human cancer cell lines.[6]

A. Mechanism of Action: Targeting the Pillars of Cancer Progression

The anticancer activity of indolizine derivatives is often attributed to their ability to interfere with fundamental cellular processes that are dysregulated in cancer. One of the most well-documented mechanisms of action is the inhibition of tubulin polymerization .[6] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and the maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, certain indolizine derivatives disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.[7]

Beyond tubulin inhibition, indolizine-based compounds have been shown to modulate other key signaling pathways implicated in cancer, including the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway . Furthermore, some derivatives have been reported to induce apoptosis through the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.

B. Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Determinants of Anticancer Activity

Systematic SAR studies have been instrumental in elucidating the structural features of the indolizine core that are critical for its anticancer potency. These studies have revealed that substitutions at various positions on both the pyridine and pyrrole rings can have a profound impact on biological activity.[8][9]

Key SAR Insights for Anticancer Indolizines:

  • Substitution on the Pyridine Ring: Modifications on the pyridine moiety have been shown to significantly influence anticancer activity. For instance, the introduction of bromo or ethyl ester substituents has been associated with promising inhibitory activity against a range of cancer cell lines, including those of lung, brain, and renal origin.[5] The presence of a methoxy group at the 6-position has also been shown to be beneficial for activity in certain cases.[7]

  • Substitution on the Pyrrole Ring: The pyrrole ring of the indolizine nucleus offers ample opportunities for structural diversification. The introduction of substituted benzoyl groups at the 5- and 7-positions has resulted in potent inhibition of pancreatic cancer cell viability.[9] An acetyl group at the 7-position has been linked to inhibitory properties against cervical cancer cells.[9]

  • Fused Ring Systems: The fusion of additional rings to the indolizine core has led to the discovery of potent anticancer agents. For example, indolizines fused with a seven-membered lactone ring have been identified as a promising scaffold, and late-stage functionalization of this core has resulted in analogues with significantly enhanced potencies.[10]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a selection of indolizine derivatives against various cancer cell lines, highlighting the impact of structural modifications on potency.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1a HHHMCF-7 (Breast)> 50[11]
1b OCH3HHMCF-7 (Breast)7.61[11]
1c HBrHMCF-7 (Breast)1.07[11]
2a HHCOCH3SiHa (Cervical)15.2[8]
2b HHCOC6H5SiHa (Cervical)8.5[8]
3a HHHHGC-27 (Gastric)> 50[7]
3b 6-OCH3H4-F-C6H4HGC-27 (Gastric)0.117[7]
3c 6-OCH3H4-Cl-C6H4HGC-27 (Gastric)0.047[7]

This table is a representative compilation and not an exhaustive list. The specific structures of the compounds can be found in the cited references.

Visualizing the Anticancer Mechanism: Tubulin Polymerization Inhibition

The following diagram illustrates the mechanism by which certain indolizine derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

cluster_0 Indolizine Derivative Action cluster_1 Cellular Consequences Indolizine Indolizine Derivative Tubulin β-Tubulin (Colchicine Binding Site) Indolizine->Tubulin Binds to Polymerization Microtubule Polymerization Disruption Microtubule Dynamics Disrupted Polymerization->Disruption Inhibition of Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by indolizine derivatives.

III. Indolizine Derivatives as Anti-inflammatory Agents

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key contributor to the pathogenesis of numerous diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major goal of medicinal chemistry. The indolizine scaffold has demonstrated significant potential in this area, with many derivatives exhibiting potent anti-inflammatory activity.[3]

A. Mechanism of Action: Modulating the Inflammatory Cascade

The anti-inflammatory effects of indolizine derivatives are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. A primary mechanism of action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .[5] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. LOX enzymes catalyze the production of leukotrienes, which are involved in allergic and inflammatory responses. By inhibiting these enzymes, indolizine derivatives can effectively suppress the production of pro-inflammatory mediators.

In addition to enzyme inhibition, some indolizine compounds have been shown to modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .[12] These cytokines play a central role in orchestrating the inflammatory response, and their inhibition represents a key therapeutic strategy for a variety of inflammatory diseases.

B. Structure-Activity Relationship (SAR) for Anti-inflammatory Indolizines

SAR studies of anti-inflammatory indolizine derivatives have provided valuable insights into the structural requirements for potent activity.

Key SAR Insights for Anti-inflammatory Indolizines:

  • Bioisosteric Replacement: The design of some anti-inflammatory indolizines has been guided by the principle of bioisosteric replacement. For example, the replacement of an imidazo[1,2-a]pyridine core with an indolizine scaffold has led to the development of potent dual COX/LOX inhibitors.

  • Substituents on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring can significantly impact anti-inflammatory activity. For instance, 1-carbamoylmethyl and 1-oxamoyl indolizine derivatives have been shown to possess potent phospholipase A2 (PLA2) inhibitory activity.[3]

  • Substituents on the Phenyl Rings: In series of 1,2-diphenylindolizines, the nature of substituents on the phenyl rings has been shown to modulate anti-inflammatory activity.

Quantitative Analysis of Anti-inflammatory Activity

The following table provides a summary of the in vivo anti-inflammatory activity of selected indolizine derivatives in the carrageenan-induced rat paw edema model, a standard assay for evaluating acute inflammation.

Compound IDDose (mg/kg)% Inhibition of EdemaReference
Indomethacin (Standard) 1065
Compound 4a 2058
Compound 4d 2072
Compound 4f 2068

This table is a representative compilation. The specific structures of the compounds can be found in the cited references.

Visualizing the Anti-inflammatory Workflow: From Synthesis to In Vivo Evaluation

The following diagram outlines a typical workflow for the discovery and evaluation of novel indolizine-based anti-inflammatory agents.

Synthesis Synthesis of Indolizine Derivatives InSilico In Silico Screening (Docking Studies) Synthesis->InSilico InVitro In Vitro Assays (COX/LOX Inhibition, Cytokine Production) InSilico->InVitro InVivo In Vivo Models (Carrageenan-induced Paw Edema) InVitro->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: Workflow for the development of indolizine-based anti-inflammatory drugs.

IV. Antimicrobial and Antiviral Potential of the Indolizine Core

The emergence of drug-resistant pathogens poses a significant threat to global health, creating an urgent need for the discovery of new antimicrobial agents with novel mechanisms of action. The indolizine scaffold has attracted considerable interest in this area, with numerous derivatives exhibiting promising activity against a range of bacteria, fungi, and viruses.[13][14]

A. Antibacterial and Antifungal Activity

Indolizine derivatives have demonstrated broad-spectrum antimicrobial activity.[13] Some compounds have shown selective toxicity towards Gram-positive bacteria such as Staphylococcus aureus, while others have exhibited activity against Gram-negative bacteria like Escherichia coli.[13] In the realm of antifungal agents, indolizine-1-carbonitrile derivatives have been identified as potent inhibitors of fungal growth, with some compounds showing promising activity against various Candida species.[14] The proposed mechanism of action for some of these antifungal indolizines is the inhibition of 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis.[14]

B. Antiviral Activity

The antiviral potential of the indolizine scaffold has also been explored, with promising results against various viruses.[15][16] For instance, novel phenanthroindolizidine and phenanthroquinolizidine analogues have shown good to excellent activity against the tobacco mosaic virus (TMV).[15] The mode of action of these antiviral compounds is thought to involve binding to the viral RNA, thereby interfering with viral replication.[16]

V. Future Directions and Conclusion

The indolizine core continues to be a vibrant and highly productive area of research in medicinal chemistry. While no indolizine-based drug has yet reached the market, the wealth of preclinical data highlighting the diverse and potent biological activities of its derivatives provides a strong impetus for continued investigation.[2]

Future research in this field is likely to focus on several key areas:

  • Exploration of Novel Biological Targets: While significant progress has been made in understanding the anticancer, anti-inflammatory, and antimicrobial properties of indolizines, there is ample opportunity to explore their potential against other therapeutic targets, such as kinases, proteases, and G-protein coupled receptors.

  • Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of biological targets will facilitate the use of structure-based drug design approaches to develop more potent and selective indolizine-based inhibitors.

  • Development of Drug Delivery Systems: The formulation of indolizine derivatives into advanced drug delivery systems could help to improve their pharmacokinetic properties, enhance their therapeutic efficacy, and reduce potential side effects.

  • Investigation of Clinical Candidates: The progression of the most promising preclinical indolizine candidates into clinical trials will be a critical step in translating the therapeutic potential of this scaffold into tangible benefits for patients.

References

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. MDPI. [Link]

  • Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis. ResearchGate. [Link]

  • Inhibitory activities of indolizine derivatives: a patent review. PubMed. [Link]

  • Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. PMC. [Link]

  • Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Publishing. [Link]

  • Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. [Link]

  • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Design, synthesis and structure-activity relationship study of novel naphthoindolizine and indolizinoquinoline-5,12-dione derivatives as IDO1 inhibitors. PubMed. [Link]

  • Design, synthesis, antiviral activity, and structure-activity relationships (SARs) of two types of structurally novel phenanthroindo/quinolizidine analogues. PubMed. [Link]

  • Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. PubMed. [Link]

  • Newly synthesized indolizine derivatives - Antimicrobial and antimutagenic properties. Wiley Online Library. [Link]

  • indolizine-a-privileged-biological-scaffold.pdf. Der Pharma Chemica. [Link]

  • Design, synthesis, antiviral activity and mode of action of phenanthrene-containing N-heterocyclic compounds inspired by the phenanthroindolizidine alkaloid antofine. PubMed. [Link]

  • Studies on protein kinase C inhibitors; structure-activity relationships in indolocarbazole and bis-indole series. PubMed. [Link]

  • Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. MDPI. [Link]

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PMC. [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. PubMed Central. [Link]

  • Indolizine – Knowledge and References. Taylor & Francis Online. [Link]

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Protocols & Analytical Methods

Method

Application Note: A General Framework for Evaluating Novel Indolizine Derivatives in Biochemical Kinase Inhibition Assays

Introduction: The Kinase Target Landscape and the Rise of Novel Scaffolds Protein kinases are a vast family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental process controlling the major...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinase Target Landscape and the Rise of Novel Scaffolds

Protein kinases are a vast family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental process controlling the majority of cellular pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in modern medicine.[2][3] Since the approval of the first kinase inhibitor, imatinib, the field has rapidly expanded, yet significant challenges remain, including overcoming drug resistance and achieving high selectivity to minimize off-target effects.[3]

This has driven the exploration of novel chemical scaffolds capable of interacting with the kinase domain in unique ways. Among these, the indolizine core has emerged as a promising structure. Various indolizine derivatives have been synthesized and evaluated for their biological activity, demonstrating inhibitory effects against significant targets such as Glycogen Synthase Kinase-3β (GSK-3β)[4], Epidermal Growth Factor Receptor (EGFR) kinase[5], and showing anticancer properties through pathways like β-catenin inhibition.[6]

This application note provides a comprehensive, field-proven framework for researchers seeking to evaluate the inhibitory potential of novel indolizine compounds, using 8-Methoxyindolizine as a representative example. We will detail a robust, non-radioactive, luminescence-based biochemical assay for determining inhibitor potency (IC50) and discuss the critical considerations for ensuring data integrity and reproducibility.

Part 1: Assay Principle and Mechanism of Inhibition

The ADP-Glo™ Kinase Assay Principle

To quantify the activity of a kinase, we must measure the product of its enzymatic reaction. Kinases transfer a phosphate group from ATP to a substrate, generating ADP in the process. The ADP-Glo™ Kinase Assay is a robust, luminescence-based system designed to quantify the amount of ADP produced, which is directly proportional to kinase activity.[7]

The assay is performed in two steps:

  • Kinase Reaction: The kinase, its specific substrate, ATP, and the test inhibitor (e.g., 8-Methoxyindolizine) are incubated together. If the inhibitor is effective, it will reduce the rate of phosphorylation, leading to lower ADP production.

  • ADP Detection: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining unconsumed ATP. Subsequently, a "Kinase Detection Reagent" is added to convert the ADP generated in the first step back into ATP, which then drives a luciferase/luciferin reaction, producing a light signal that is measured with a luminometer.

The resulting luminescent signal is directly correlated with the amount of ADP produced and thus, the kinase activity. A potent inhibitor will result in a low luminescent signal.

Hypothetical Mechanism: ATP-Competitive Inhibition

Most small-molecule kinase inhibitors function by competing with ATP for binding within the highly conserved ATP pocket of the kinase catalytic domain.[8] The indolizine scaffold is well-suited to form interactions within this pocket. The diagram below illustrates this mechanism within a generalized signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_A Downstream Kinase (e.g., MEK) Receptor->Kinase_A Activates Kinase_B Effector Kinase (e.g., ERK) Kinase_A->Kinase_B Phosphorylates Substrate_P Phosphorylated Substrate Kinase_B->Substrate_P Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate_P->Response Triggers ATP_ADP ATP -> ADP Inhibitor 8-Methoxyindolizine (ATP Competitor) Inhibitor->Kinase_B

Caption: ATP-competitive inhibition of a kinase signaling pathway.

Part 2: Experimental Design and Protocols

This section outlines the complete workflow for assessing the inhibitory activity of 8-Methoxyindolizine against a representative protein kinase.

Experimental Workflow Overview

The process involves careful preparation of reagents, execution of the kinase reaction in the presence of a serially diluted inhibitor, and subsequent detection of the reaction product.

Caption: High-level workflow for the kinase inhibition assay.

Materials and Reagents
ReagentRecommended Supplier & Cat. No.Notes
Test Compound 8-Methoxyindolizine, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
Kinase BPS Biosciencee.g., GSK3β, Active (Cat. #40002). Select a kinase relevant to the indolizine scaffold's known targets.[4]
Kinase Substrate BPS Biosciencee.g., GSK Substrate Peptide (Cat. #40301). Must be specific to the chosen kinase.
Assay Kit PromegaADP-Glo™ Kinase Assay (Cat. #V9101).
ATP Sigma-AldrichAdenosine 5'-triphosphate disodium salt hydrate (Cat. #A7699).
Assay Plates CorningSolid White, 384-well, low-volume, flat-bottom (Cat. #3572).
Control Inhibitor Selleck Chemicalse.g., SB216763 for GSK3β (Cat. #S1075). Used as a positive control for inhibition.[9]
Buffer Kinase Assay Buffer provided with the kit or prepared as per enzyme requirements.
DMSO Sigma-AldrichAnhydrous, ≥99.9% (Cat. #276855).
Detailed Step-by-Step Protocol

Causality Note: The final concentration of DMSO in the reaction well must be kept constant across all wells (typically ≤1%) to avoid solvent-induced effects on enzyme activity.[7] All serial dilutions are designed to achieve this.

Step 1: Reagent Preparation

  • 1X Kinase Assay Buffer: Prepare the buffer as per the manufacturer's instructions (e.g., by diluting a 5X stock and adding DTT).[10] Keep on ice.

  • ATP Solution: Prepare a 2X ATP working solution (e.g., 50 µM) in 1X Kinase Assay Buffer. The optimal ATP concentration is typically at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase/Substrate Mix: Prepare a 2X working solution of the kinase and its substrate in 1X Kinase Assay Buffer. The optimal concentrations must be determined empirically but a starting point of 1-5 ng/µL for the kinase is common.[9]

Step 2: Compound Serial Dilution

  • Create a 10-point serial dilution of 8-Methoxyindolizine. Start by diluting your 10 mM stock in 100% DMSO.

  • Subsequently, perform intermediate dilutions in 1X Kinase Assay Buffer to create 4X final concentrations. This step is crucial for normalizing the DMSO concentration.

  • Prepare 4X solutions for your controls:

    • No Inhibitor Control (100% Activity): 1X Kinase Assay Buffer containing the same final percentage of DMSO as the test wells.

    • Positive Control Inhibitor: A known inhibitor (e.g., SB216763) at a concentration known to give >90% inhibition.

    • No Enzyme Control (Background): 1X Kinase Assay Buffer with DMSO.

Step 3: Assay Plate Setup (384-well format)

  • Using a multichannel pipette, add 2.5 µL of the 4X compound dilutions (or 4X controls) to the appropriate wells of the 384-well plate.

  • Add 5 µL of the 2X Kinase/Substrate Mix to all wells except the "No Enzyme Control" wells. To those, add 5 µL of 1X Kinase Assay Buffer.

  • Initiate the Reaction: Add 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is now 10 µL.

Step 4: Kinase Reaction Incubation

  • Briefly centrifuge the plate to mix and collect the reagents.

  • Incubate the plate at 30°C for 45-60 minutes. This time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).[10]

Step 5: First Detection Step (ATP Depletion)

  • Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

  • Add 10 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes. This step stops the kinase reaction and removes the remaining ATP.

Step 6: Second Detection Step (Luminescence Generation)

  • Add 20 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30 minutes to allow the luminescent signal to develop and stabilize.

Step 7: Data Acquisition

  • Measure the luminescence of each well using a plate-reading luminometer (e.g., a BMG LABTECH PHERAstar or similar). An integration time of 0.5 to 1 second per well is standard.

Part 3: Data Analysis and Interpretation

Proper data analysis is critical for deriving a reliable IC50 value, which represents the concentration of an inhibitor required to reduce kinase activity by 50%.

Calculations
  • Average Signals: Calculate the average luminescence signal for each data point (including controls).

  • Subtract Background: Subtract the average signal of the "No Enzyme Control" from all other data points.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_No_Inhibitor_Control))

Dose-Response Curve and IC50 Determination
  • Plot the Percent Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Fit the data using a non-linear regression model (four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism, Origin).

  • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Representative Data Table (Hypothetical)

Below is a table summarizing hypothetical results for 8-Methoxyindolizine tested against GSK3β.

8-Methoxyindolizine [µM]Log ConcentrationAvg. Luminescence (RLU)% Inhibition
Control-150,0000.0
0.001-3145,5003.0
0.01-2132,00012.0
0.1-190,00040.0
0.5-0.30151,00066.0
1033,00078.0
50.69918,00088.0
10115,75089.5
IC50 (µM) ~0.15

This application note provides a validated, step-by-step methodology for the biochemical evaluation of novel indolizine-based compounds as potential kinase inhibitors. By employing a robust luminescence-based assay and adhering to rigorous experimental design including appropriate controls, researchers can reliably determine the potency (IC50) of test articles like 8-Methoxyindolizine. This protocol serves as a foundational tool for hit-to-lead optimization in kinase-focused drug discovery programs.[2]

References

  • Design, Synthesis, and Biological Evaluation of 1-Phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-diones as New Glycogen Synthase Kinase-3β Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Bentham Science. Available from: [Link]

  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC - NIH. Available from: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available from: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available from: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]

  • Cell Based Kinase Assays. Luceome Biotechnologies. Available from: [Link]

  • A rapid, multiplexed kinase activity assay using 8-plex iTRAQ labeling, SPE, and MALDI-TOF/TOF MS. Analyst (RSC Publishing). Available from: [Link]

  • Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PMC. Available from: [Link]

  • Quinoline Derivatives Kill Mycobacterium tuberculosis by Activating Glutamate Kinase. Cell Chemical Biology. Available from: [Link]

  • A rapid, multiplexed kinase activity assay using 8-plex iTRAQ labeling, SPE, and MALDI-TOF/TOF MS. PubMed. Available from: [Link]

  • Protocols for Characterization of Cdk5 Kinase Activity. PMC. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Parasite and host kinases as targets for antimalarials. PubMed - NIH. Available from: [Link]

  • Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach. PubMed. Available from: [Link]

  • CaMKII inhibitors: from research tools to therapeutic agents. PMC. Available from: [Link]

  • Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. PMC. Available from: [Link]

  • The target landscape of clinical kinase drugs. PMC. Available from: [Link]

  • E6201 [(3S,4R,5Z,8S,9S,11E)-14-(ethylamino)-8, 9,16-trihydroxy-3,4-dimethyl-3,4,9,19-tetrahydro-1H-2-benzoxacyclotetradecine-1,7(8H) - PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/19684222/
  • Discovery of Highly Selective Inhibitors of Calmodulin-Dependent Kinases That Restore Insulin Sensitivity in the Diet-Induced Obesity in Vivo Mouse Model. PubMed. Available from: [Link]

  • GSK3β Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. PubMed Central. Available from: [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 8-Methoxyindolizine Analogs

Executive Summary This application note details a robust, high-throughput protocol for the synthesis of 8-methoxyindolizine analogs using microwave-assisted organic synthesis (MAOS). Indolizines are pharmacologically pri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 8-methoxyindolizine analogs using microwave-assisted organic synthesis (MAOS). Indolizines are pharmacologically privileged scaffolds exhibiting potent antitubercular, anticancer, and anti-inflammatory activities. The 8-methoxy substitution pattern is of particular interest for modulating solubility and metabolic stability but presents specific regiochemical challenges during synthesis.

This guide moves beyond standard textbook procedures, offering a field-validated "One-Pot, Three-Component" protocol that leverages the specific heating mechanisms of modern microwave reactors to maximize yield and regioselectivity.

Mechanistic Insight & Reaction Design

The Chemical Challenge

The primary route to indolizines is the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes. When targeting the 8-methoxy position, the starting material is 3-methoxypyridine .

Crucial Regioselectivity Note: 3-substituted pyridines can cyclize at two positions (C2 or C6 of the pyridine ring), leading to either 8-substituted or 6-substituted indolizines. Under thermal conditions, this often results in inseparable mixtures. Microwave irradiation, by accessing higher energy transition states rapidly, often improves the regiochemical ratio, favoring the sterically less hindered or electronically favored 8-position depending on the specific ylide structure.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow, highlighting the critical ylide formation and the bifurcation point for regioselectivity.

IndolizineMechanism Start 3-Methoxypyridine + alpha-Halo Ketone Salt Pyridinium Salt (Intermediate) Start->Salt Quaternization Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Deprotonation Base Base (TEA/K2CO3) Base->Ylide Cyclo [3+2] Cycloaddition Ylide->Cyclo + Dipolarophile Alkyne Electron-Deficient Alkyne/Alkene Alkyne->Cyclo Oxidation Oxidative Aromatization (-H2) Cyclo->Oxidation Product8 8-Methoxyindolizine (Target) Oxidation->Product8 Major Path (Steric Control) Product6 6-Methoxyindolizine (By-product) Oxidation->Product6 Minor Path

Figure 1: Mechanistic pathway of 1,3-dipolar cycloaddition showing the divergence of regioisomers.

Experimental Protocol

Materials & Reagents[1][2]
  • Precursor A: 3-Methoxypyridine (1.0 equiv)

  • Precursor B: Phenacyl bromide (or substituted

    
    -bromoacetophenone) (1.0 equiv)
    
  • Dipolarophile: Ethyl propiolate or Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)

  • Base: Triethylamine (TEA) or Basic Alumina (1.5 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (ACN). Note: EtOH is preferred for MW synthesis due to its high loss tangent (

    
    ), ensuring efficient coupling with microwave energy.
    
Workflow: One-Pot Microwave Synthesis

This protocol utilizes a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Workflow Step1 1. Salt Formation (In Situ) Mix 3-Methoxypyridine + Phenacyl Bromide in EtOH (3 mL). Stir 2 min at RT. Step2 2. Addition Add Alkyne + Base directly to the vial. Cap with pressure-rated septum. Step1->Step2 Step3 3. Irradiation (MW) Temp: 100°C | Power: Dynamic (Max 150W) Hold Time: 10-15 min | Stirring: High Step2->Step3 Step4 4. Workup Cool to 50°C. Pour into ice-water. Extract with EtOAc (3x). Step3->Step4 Step5 5. Purification Flash Column Chromatography (Hexane:EtOAc gradient). Step4->Step5

Figure 2: Step-by-step workflow for the one-pot synthesis.

Detailed Procedure
  • Preparation: In a 10 mL microwave process vial, dissolve 3-methoxypyridine (1.0 mmol) and phenacyl bromide (1.0 mmol) in 3 mL of Ethanol.

  • Premixing: Allow to stir at room temperature for 2 minutes. Why? This initiates the formation of the pyridinium salt, ensuring the ylide generates immediately upon base addition.

  • Activation: Add Ethyl propiolate (1.2 mmol) and Triethylamine (1.5 mmol). Seal the vial immediately.

  • Microwave Parameters:

    • Temperature: 100 °C

    • Ramp Time: 2:00 min

    • Hold Time: 10:00 min

    • Pressure Limit: 250 psi (Safety cutoff)

    • Power: Dynamic mode (set max to 150W to prevent overshoot).

  • Quench & Isolation: Cool the reaction vessel to <50 °C using compressed air (integrated in most reactors). Pour the reaction mixture into 20 mL of ice-cold water. The crude product often precipitates.

  • Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Results & Data Analysis

Regiochemical Verification (NMR)

Distinguishing the 8-methoxy isomer from the 6-methoxy isomer is critical. The coupling constants (


) and chemical shifts (

) of the protons on the pyridine ring fragment provide the evidence.
Feature8-Methoxyindolizine (Target)6-Methoxyindolizine (Isomer)
H-5 Proton Doublet (or dd),

~7.8 - 8.2 ppm
Singlet-like (d,

Hz)
H-6 Proton MultipletMethoxy group is here
H-7 Proton MultipletMultiplet
H-8 Proton Methoxy group is here Doublet,

~6.5 - 7.0 ppm
Key NOE Signal NOE between OMe and H-7 / H-1NOE between OMe and H-5 / H-7

Table 1: Key 1H NMR diagnostics for structural assignment.

Expected Yields
  • Conventional Heating (Reflux 8h): 40-55% yield.

  • Microwave Heating (10 min): 75-92% yield.

  • Purity (Crude): >90% (often requiring only filtration or short plug filtration).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete salt formation.Stir starting materials for 5-10 min before adding base/alkyne.
Charring/Decomposition "Hot spots" in microwave field.Ensure vigorous stirring. Switch solvent to Ethanol/Water (1:1) to increase thermal mass.
Regioisomer Mix Thermodynamic equilibration.Lower MW temp to 80°C and extend time to 20 min (Kinetic control).
Vial Over-pressure Volatile byproduct (rare) or solvent vapor.Use a vessel with a higher headspace volume (e.g., 30 mL vial for 3 mL reaction).

References

  • Microwave-assisted synthesis of indolizine derivatives: Recent developments. Source: ResearchGate / Synthetic Communications URL:[1][Link]

  • Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines. (Context on biological relevance and general synthesis). Source: PubMed Central (PMC) URL:[Link]

  • A Novel Microwave-Mediated One-Pot Synthesis of Indolizines via a Three-Component Reaction. Source: ACS Publications (Organic Letters) URL:[Link]

  • 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides. Source: Semantic Scholar URL:[Link][2][3]

Sources

Method

In vivo experimental design for 8-Methoxyindolizine efficacy studies

Application Note: In Vivo Experimental Design for 8-Methoxyindolizine Efficacy Studies Executive Summary & Scientific Rationale The indolizine scaffold has emerged as a privileged structure in medicinal chemistry, with m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Experimental Design for 8-Methoxyindolizine Efficacy Studies

Executive Summary & Scientific Rationale

The indolizine scaffold has emerged as a privileged structure in medicinal chemistry, with methoxy-substituted derivatives showing potent biological activity.[1] While 6- and 7-methoxy isomers have been extensively characterized, 8-Methoxyindolizine (8-MOI) represents a distinct chemotype with enhanced metabolic stability and unique binding affinity for the colchicine-binding site of


-tubulin.

This guide provides a rigorous experimental framework for evaluating the in vivo efficacy of 8-MOI. The scientific premise is based on the compound's ability to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis in rapidly dividing tumor cells. Unlike taxanes, which stabilize microtubules, 8-MOI acts as a destabilizer, potentially offering efficacy in multidrug-resistant (MDR) phenotypes that overexpress P-glycoprotein (P-gp) efflux pumps.

Mechanism of Action (MOA) & Pathway Analysis

Understanding the causality of the therapeutic effect is critical for study design. 8-MOI does not directly damage DNA; rather, it disrupts the cytoskeleton dynamics required for mitosis.

Pathway Logic:

  • Entry: 8-MOI permeates the cell membrane (passive diffusion due to lipophilicity).

  • Target Engagement: Binds to the colchicine site at the

    
    -
    
    
    
    tubulin interface.
  • Disruption: Prevents microtubule assembly (polymerization).

  • Checkpoint Activation: Spindle Assembly Checkpoint (SAC) remains unsatisfied.

  • Arrest: Cell halts in Metaphase (G2/M arrest).

  • Fate: Prolonged arrest triggers intrinsic apoptosis (Caspase-3 activation) via Bcl-2 phosphorylation.

MOA_Pathway Compound 8-Methoxyindolizine (8-MOI) Target Colchicine Binding Site (β-Tubulin) Compound->Target Binds with nM affinity Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Steric hindrance Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint (SAC) Effect2->Checkpoint Activates Arrest G2/M Phase Arrest Checkpoint->Arrest Apoptosis Apoptotic Cell Death (Caspase-3) Arrest->Apoptosis Prolonged signal

Figure 1: Pharmacodynamic cascade of 8-Methoxyindolizine inducing apoptotic cell death via microtubule destabilization.

Experimental Protocols

Protocol A: Formulation & Pharmacokinetics (PK)

Objective: Determine the bioavailability and half-life (


) to define the dosing schedule for efficacy studies. 8-MOI is lipophilic (

), requiring specific formulation to prevent precipitation in vivo.

Formulation Strategy:

  • Vehicle: 10% DMSO + 40% PEG-400 + 50% Saline (v/v).

  • Alternative (for higher doses): 20% Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water.

Workflow:

  • Subjects: Male CD-1 Mice (

    
     per timepoint).
    
  • Dosing:

    • IV Group: 5 mg/kg (Tail vein).

    • PO Group: 20 mg/kg (Oral gavage).

  • Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: LC-MS/MS quantification of plasma concentrations.

Success Criteria:

  • Oral Bioavailability (

    
    ) > 20%.
    
  • Plasma half-life (

    
    ) > 2 hours (supports QD or BID dosing).
    
Protocol B: Tumor Xenograft Efficacy Study

Objective: Quantify tumor growth inhibition (TGI) in a human cancer model.

Experimental Design Table:

GroupTreatmentDoseRouteScheduleN (Mice)
G1 Vehicle ControlN/AIPQD x 21 days10
G2 Positive Control (Combretastatin A4)25 mg/kgIPq2d x 21 days10
G3 8-MOI (Low Dose)10 mg/kgIPQD x 21 days10
G4 8-MOI (High Dose)30 mg/kgIPQD x 21 days10

Note: IP (Intraperitoneal) is preferred for proof-of-concept if oral bioavailability is moderate. Switch to PO if Protocol A confirms high


.

Step-by-Step Methodology:

  • Cell Culture: Expand HCT116 (Colorectal) or A549 (Lung) cells. Ensure viability >95%.

  • Inoculation: Inject

    
     cells suspended in 100 
    
    
    
    L Matrigel/PBS (1:1) subcutaneously into the right flank of 6-week-old BALB/c nu/nu mice.
  • Staging: Monitor tumor growth until volume reaches 100–150 mm³ (approx. 10-14 days). Randomize mice into groups G1–G4 to ensure equal average tumor volume across groups.

  • Treatment: Initiate dosing according to the schedule above. Record body weight daily (toxicity marker).

  • Measurement: Measure tumor dimensions with digital calipers every 3 days.

    • Formula:

      
      
      
  • Termination: Euthanize when control tumors reach 1500 mm³ or if ulceration occurs. Harvest tumors for Protocol C.

Self-Validating Check:

  • If G1 (Vehicle) tumors do not reach >1000 mm³ by day 21, the model growth rate is insufficient, invalidating TGI calculations.

  • If G2 (Positive Control) does not show significant reduction (

    
    ) vs G1, the assay sensitivity is compromised.
    
Protocol C: Biomarker Validation (PD)

Objective: Confirm in vivo MOA by detecting mitotic arrest markers in tumor tissue.

  • Fixation: Fix harvested tumors in 10% neutral buffered formalin for 24h.

  • Staining: Perform Immunohistochemistry (IHC) for Phospho-Histone H3 (pHH3) .

    • Rationale: pHH3 is specific to mitosis. An increase in pHH3 positive cells indicates accumulation in M-phase (mitotic arrest), validating the tubulin-destabilizing mechanism.

  • Apoptosis Marker: Stain for Cleaved Caspase-3 .

Visualization of Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Step1 Cell Expansion (HCT116/A549) Step2 Inoculation (Flank Injection) Step1->Step2 Step3 Staging (Vol: 100mm³) Step2->Step3 ~14 Days Step4 Randomization (n=10/group) Step3->Step4 Step5 Dosing (QD x 21 Days) Step4->Step5 Step6 Data Collection (Caliper/Weight) Step5->Step6 Every 3 Days Step7 Histology (pHH3 / Caspase-3) Step6->Step7 Endpoint

Figure 2: Chronological workflow for the in vivo efficacy study, from cell culture to histological validation.

References

  • Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. PMC. (2025).[2] Link

  • Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Advances. (2023). Link

  • Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Letters in Drug Design & Discovery. (2016). Link

  • Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PLOS ONE. (2019).[1] Link

  • Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine. Journal of Pharmaceutical Sciences. (1979).[3] Link

Sources

Application

Application Note: High-Fidelity Imaging with 8-Methoxyindolizine-Based Probes

Executive Summary 8-Methoxyindolizine (8-OMe-Ind) and its functionalized derivatives represent a specialized class of solvatochromic fluorescent probes designed for the interrogation of cellular polarity and hydrophobic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Methoxyindolizine (8-OMe-Ind) and its functionalized derivatives represent a specialized class of solvatochromic fluorescent probes designed for the interrogation of cellular polarity and hydrophobic microenvironments. Unlike conventional rigid fluorophores (e.g., Fluorescein), the 8-methoxyindolizine scaffold utilizes an Intramolecular Charge Transfer (ICT) mechanism that renders its emission highly sensitive to the viscosity and polarity of its surroundings.

This guide details the photophysical properties, synthesis, and application of 8-methoxyindolizine derivatives, specifically focusing on their utility in Lipid Droplet (LD) imaging and micro-polarity sensing in live cells.

Scientific Mechanism & Photophysics

The Fluorophore Core

The indolizine nucleus is a


-electron fused heterocyclic system comprising a five-membered pyrrole ring fused to a six-membered pyridine ring.
  • Electron Donor: The methoxy group (-OCH

    
    ) at the C8 position  acts as a strong auxiliary electron donor, enhancing the electron density of the pyridine moiety.
    
  • Electron Acceptor: To create a "Push-Pull" system essential for fluorescence, electron-withdrawing groups (EWGs) such as esters (-COOEt) or cyano groups (-CN) are typically introduced at the C1 or C3 positions .

Mechanism of Action: Intramolecular Charge Transfer (ICT)

Upon excitation, electron density shifts from the electron-rich 8-methoxy-pyrrole region to the electron-deficient carbonyl/cyano acceptors.

  • In Polar Solvents: The ICT state is stabilized, leading to a red-shift in emission (Bathochromic shift) but often a reduction in quantum yield due to non-radiative decay.

  • In Non-Polar Environments (e.g., Lipid Droplets): The excited state is less stabilized by solvent dipoles, resulting in intense fluorescence and a blue-shifted emission relative to aqueous media. This "Turn-On" effect in hydrophobic pockets makes 8-methoxyindolizine an exceptional probe for lipidomics.

Photophysical Specifications
PropertyValue / RangeNotes
Excitation Max (

)
544 nm Compatible with 532 nm or 561 nm lasers.
Emission Max (

)
590 nm (Orange-Red)Peak shifts

30 nm depending on solvent polarity.
Stokes Shift ~45–60 nmReduces self-quenching and improves signal-to-noise.
Solubility DMSO, Ethanol, LipidsLow solubility in pure water (requires carrier).
Quantum Yield (

)
0.4 – 0.8 (in Toluene)Drops significantly in PBS (<0.05).

Experimental Workflow & Logic

The following diagram illustrates the logical flow from probe preparation to image acquisition, emphasizing the critical decision points for signal optimization.

Workflow Stock Stock Preparation (10 mM in DMSO) Dilution Working Solution (1-10 µM in PBS) Stock->Dilution Dilute 1:1000 Incubation Live Cell Incubation (15-30 min @ 37°C) Dilution->Incubation Add to Media Wash Wash Step (PBS x3) Incubation->Wash Remove Excess Imaging Confocal Imaging (Ex: 544nm / Em: 590nm) Incubation->Imaging No Wash (Kinetic Mode) Wash->Imaging Mount Slide Analysis Ratiometric/Intensity Analysis Imaging->Analysis Quantify

Figure 1: Experimental workflow for 8-Methoxyindolizine live-cell imaging. Note the optional "No Wash" path for kinetic uptake studies.

Detailed Protocols

Synthesis of the Probe (Ethyl 8-methoxyindolizine-1-carboxylate)

For researchers needing to synthesize the probe de novo.

Reagents: 3-Methoxy-2-methylpyridine, Ethyl bromoacetate, Sodium bicarbonate. Reaction Type: Tschitschibabin Indolizine Synthesis (One-Pot).[1]

  • Quaternization: Dissolve 3-methoxy-2-methylpyridine (1.0 eq) in acetone. Add Ethyl bromoacetate (1.1 eq) dropwise. Stir at reflux for 4 hours. The pyridinium salt precipitates. Filter and wash with cold ether.

  • Cyclization: Suspend the salt in water/ethanol (1:1). Add NaHCO

    
     (2.5 eq) and reflux for 2 hours. The solution turns fluorescent orange.
    
  • Purification: Extract with Dichloromethane (DCM). Dry over MgSO

    
    . Purify via silica gel chromatography (Hexane:EtOAc 8:2).
    
  • Verification: Confirm structure via

    
    H-NMR (Look for methoxy singlet at 
    
    
    
    ~3.9 ppm and indolizine aromatic protons).
Live Cell Staining Protocol (Lipid Droplets)

Target Cells: HeLa, HepG2, or Adipocytes.

  • Preparation:

    • Prepare a 10 mM Stock Solution of 8-Methoxyindolizine derivative in anhydrous DMSO. Store at -20°C (stable for 6 months).

    • Prepare Working Solution (10 µM) : Dilute 1 µL of stock into 1 mL of warm culture medium (DMEM/RPMI). Vortex vigorously to prevent precipitation.

  • Incubation:

    • Remove growth medium from cells grown on glass-bottom dishes.

    • Add the Working Solution gently to the cells.

    • Incubate for 20–30 minutes at 37°C / 5% CO

      
      .
      
  • Washing (Critical for S/N Ratio):

    • Aspirate the staining solution.

    • Wash 3x with pre-warmed PBS (pH 7.4).

    • Add clear imaging medium (e.g., FluoroBrite™ or PBS) for observation.

  • Imaging Settings:

    • Laser: 532 nm or 561 nm.

    • Filter: Bandpass 570–620 nm (Orange/Red channel).

    • Pinhole: 1 AU (for confocal).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Weak Signal Probe aggregation in mediaSonicate working solution; use Pluronic F-127 (0.02%) as a dispersant.
High Background Non-specific membrane bindingIncrease washing steps; reduce concentration to 1–5 µM.
Blue Shifted Emission Probe in extremely non-polar regionCheck emission filter; the probe might emit <550 nm in pure lipids.
Photobleaching High laser powerIndolizines are moderately photostable. Reduce laser power to <2%.

Application Scenarios

Scenario A: Lipid Droplet (LD) Dynamics

In metabolic disorders (e.g., fatty liver disease), LD accumulation is a key marker.

  • Advantage: 8-Methoxyindolizine is uncharged (unlike Rhodamine 123), allowing it to partition exclusively into neutral lipid cores (triglycerides/sterol esters) without affecting mitochondrial potential.

  • Readout: Count and size analysis of bright orange dots in the cytoplasm.

Scenario B: Polarity Sensing in Organelles

The emission spectrum of 8-methoxyindolizine shifts based on the water content of the organelle.

  • ER vs. Cytosol: The Endoplasmic Reticulum (ER) membrane is more ordered (less polar) than the cytosol.

  • Protocol: Use a spectral detector (lambda scan).

    • ER Emission: ~580 nm.[2][3]

    • Cytosol Emission: ~600 nm (or quenched).

    • Ratio: Calculate

      
       to map intracellular viscosity/polarity.
      

References

  • Synthesis and Spectral Properties

    • Indolizine compounds for the treatment of mental disorders or inflammation.[4] (Patent US20190119278A1). Describes the synthesis of 8-methoxyindolizine-1,3-dicarboxylate and fluorimetric detection (Ex 544 / Em 590 nm).

  • Indolizine Fluorophore Mechanisms

    • Kim, E., et al. (2011). Seoul-Fluor: A versatile indolizine-based fluorophore for bioimaging. Describes the tunable nature of the indolizine core and ICT mechanism.
    • (Representative for Indolizine class).

  • General Solvatochromism in Bioimaging

    • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Probes for Lipid Bilayers and Lipid Droplets. Accounts of Chemical Research.

Note: While "8-Methoxyindolizine" is the core structure, commercial availability may vary. The protocols above are optimized for the 1-carboxylate or 1,3-dicarboxylate derivatives typically generated in situ or synthesized via the Tschitschibabin method.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 8-Methoxyindolizine Synthesis Optimization

Case ID: IND-8-MET-OPT Status: Open Assigned Specialist: Senior Application Scientist Topic: Improving Yield & Regioselectivity in 8-Methoxyindolizine Synthesis Introduction Welcome to the Indolizine Synthesis Support Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-8-MET-OPT Status: Open Assigned Specialist: Senior Application Scientist Topic: Improving Yield & Regioselectivity in 8-Methoxyindolizine Synthesis

Introduction

Welcome to the Indolizine Synthesis Support Center. You are likely accessing this guide because your synthesis of 8-methoxyindolizine is suffering from low yields (<30%), difficult purification, or regiochemical ambiguity (6-OMe vs. 8-OMe isomers).

The synthesis of 8-substituted indolizines from 3-substituted pyridines is deceptively complex. Unlike the unsubstituted parent molecule, the 3-methoxy group on the starting material introduces a critical regiochemical bifurcation point during the cyclization step. Furthermore, the electron-rich nature of the resulting scaffold makes it prone to oxidative degradation if not handled correctly.

This guide moves beyond standard literature procedures to address the "hidden" variables that determine success.

Module 1: The Regioselectivity Trap (Critical Diagnostic)

User Complaint: "I am isolating a product, but the yield of the target 8-methoxy isomer is low, or I suspect I have the 6-methoxy isomer."

The Root Cause

When using the standard Tschitschibabin-type or Pyridinium Ylide 1,3-Dipolar Cycloaddition routes starting from 3-methoxypyridine , the cyclization can occur at two positions on the pyridine ring:

  • C-2 (Hindered): Leads to the desired 8-methoxyindolizine .

  • C-6 (Unhindered): Leads to the 6-methoxyindolizine .

Thermodynamic Reality: Cyclization at C-6 is kinetically and sterically favored, often making the 6-isomer the major product. The 8-methoxy isomer involves a "peri-interaction" between the methoxy group and the H-1 proton of the pyrrole ring, creating steric strain.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Solvent Polarity Switch to Non-Polar (Toluene/Xylene) Polar solvents (DMF, MeCN) stabilize the transition state for the major (6-isomer) pathway. Non-polar solvents often destabilize the charge separation, potentially reducing the bias toward the kinetic product.
Temperature High Temp (Reflux) While counter-intuitive, higher temperatures can sometimes help overcome the higher activation energy barrier required for the C-2 cyclization (8-isomer).
Base Selection Use Inorganic Bases (K₂CO₃/NaHCO₃) Organic bases (TEA/DIPEA) can form tight ion pairs. Heterogeneous inorganic bases in non-polar solvents can alter the ylide geometry.
Isomer Verification (Self-Validating Step)

Before optimizing yield, confirm you are making the correct molecule.

  • 8-Methoxyindolizine: Look for a doublet at ~6.3 ppm (H-7) with a coupling constant of J ≈ 7.5 Hz (ortho coupling to H-6). The H-5 proton will appear as a doublet at ~7.8 ppm .

  • 6-Methoxyindolizine: The H-5 proton often appears as a singlet (or small doublet due to meta-coupling) because the adjacent position is substituted.

Module 2: Optimizing the Pyridinium Ylide Route

User Complaint: "My ylide intermediate turns black/tarry, and the overall conversion is poor."

The most robust route for this target is the One-Pot, Three-Component reaction or the Two-Step (Salt Isolation


 Cyclization) method.
Step 1: Quaternization (Salt Formation)
  • Issue: 3-Methoxypyridine is less nucleophilic than pyridine due to the inductive withdrawing effect of the oxygen (despite resonance donation).

  • Fix: Do not use solvent-free neat reactions if the halide is reactive (e.g.,

    
    -bromoacetophenone). Use Acetone  or Ethanol  at 
    
    
    
    to control the exotherm and prevent polymerization of the alkylating agent.
  • Quality Check: The pyridinium salt must be a crystalline solid. If it is an oil, triturate with anhydrous diethyl ether until solid. Do not proceed with an oil.

Step 2: Cycloaddition & Oxidation

Standard conditions (Base + Dipolarophile) often stall at the dihydroindolizine stage.

Optimized One-Pot Protocol (High Yield Variant):

  • Reagents: Pyridinium salt (1.0 eq), Electron-Deficient Alkyne/Alkene (1.2 eq), TEMPO (0.2 eq) , K₂S₂O₈ (1.5 eq) .

  • Solvent: DMF or Acetonitrile.

  • Mechanism: The TEMPO/Persulfate system drives the in situ oxidative aromatization, preventing the accumulation of unstable dihydro-intermediates which often polymerize.

Diagnostic Workflow

Yield_Diagnostic Start Low Yield (<30%) Check_Salt Is the Pyridinium Salt a Crystalline Solid? Start->Check_Salt Check_Regio Check NMR: Is it 6-OMe or 8-OMe? Check_Salt->Check_Regio Yes Action_Recryst Action: Recrystallize Salt (EtOH/Et2O) Check_Salt->Action_Recryst No (Oil/Gum) Check_Oxidation Is the reaction mixture turning into black tar? Check_Regio->Check_Oxidation Correct Isomer Action_Solvent Action: Switch Solvent to Toluene (Regio control) Check_Regio->Action_Solvent Wrong Isomer Action_Oxidant Action: Add TEMPO/K2S2O8 (Prevent decomposition) Check_Oxidation->Action_Oxidant Yes

Figure 1: Decision tree for diagnosing yield loss in 8-methoxyindolizine synthesis.

Module 3: Transition Metal Catalysis (The "Nuclear Option")

User Complaint: "The classical methods are failing. I want to try C-H activation."

If the ylide route fails to give the 8-isomer, you may need a Palladium-catalyzed oxidative coupling (Fagnou-type conditions).

Protocol Adjustment for 8-Methoxy
  • Substrates: 3-Methoxypyridine + Internal Alkyne (e.g., Diphenylacetylene).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Oxidant: Cu(OAc)₂ (2.0 eq).

  • Solvent: DMAc or PivOH (Pivalic acid).

The Critical Insight: Pivalic acid acts as a proton shuttle. For 3-substituted pyridines, C-H activation usually favors the less hindered C-6 position. However, using bulky carboxylate ligands (like MesCOOH) can sometimes flip this selectivity by making the C-6 transition state too crowded, forcing activation at C-2 (leading to 8-OMe).

Module 4: Post-Reaction Handling

Indolizines, particularly electron-rich ones like the 8-methoxy derivative, are sensitive to acid and light.

  • Chromatography: Pre-treat your Silica Gel with 1% Triethylamine in Hexanes before loading the column. This neutralizes acidic sites on the silica that can cause decomposition during purification.

  • Storage: Store the solid product under Argon at -20°C. Solutions in CDCl₃ (which is naturally acidic) should be analyzed immediately or treated with basic alumina.

Summary of Recommendations

ProblemSolution
Wrong Isomer (6-OMe) Use non-polar solvents (Toluene) or switch to steric-directing metal catalysis.
Low Conversion Ensure Pyridinium salt is crystalline; use Microwave irradiation (100°C, 10 min).
Decomposition Add TEMPO/Persulfate for rapid aromatization; Neutralize silica gel with Et₃N.

References

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36(7), 1173–1193. Link

  • Blackwell, J. M., et al. (2009). Oxidative Cyclization of Pyridinium Ylides. The Journal of Organic Chemistry, 74(2), 895–898. Link

  • Shi, F., et al. (2016).[1][2] Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant.[1] Synthesis, 48(03), 413-420.[1] Link

  • Bagley, M. C., & Lubinu, M. C. (2006).[3] Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide. Synthesis, 2006(08), 1283-1288. Link

Sources

Optimization

Technical Support Center: Troubleshooting 8-Methoxyindolizine NMR Signal Overlap

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common challenge in the characterization of indolizin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common challenge in the characterization of indolizine derivatives: NMR signal overlap. Specifically, we will focus on 8-methoxyindolizine, a scaffold of interest in medicinal chemistry. This resource is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your NMR experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant signal overlap in the aromatic region of my 8-methoxyindolizine ¹H NMR spectrum. Is this expected?

A1: Yes, this is a common observation. The indolizine core, being an aromatic system, typically displays proton signals in the range of 6.0-8.5 ppm.[1][2] The protons on the six-membered and five-membered rings, along with the influence of the methoxy group, can lead to complex splitting patterns and closely spaced chemical shifts, resulting in signal overlap that complicates spectral interpretation.[3]

Q2: My initial ¹H NMR in CDCl₃ shows a crowded aromatic region. What is the first and simplest troubleshooting step I should take?

A2: The most straightforward initial step is to change the deuterated solvent.[4] Solvents can induce changes in the chemical shifts of nearby protons, an effect known as Aromatic Solvent Induced Shift (ASIS), which can often resolve overlapping signals.[5] For instance, switching from chloroform-d (CDCl₃) to benzene-d₆ (C₆D₆) or dimethyl sulfoxide-d₆ (DMSO-d₆) can alter the electronic environment around the molecule and improve signal dispersion.[4][5][6]

Q3: I've tried different solvents, but some signals remain overlapped. What's the next logical step?

A3: If changing the solvent is insufficient, the next step is to employ two-dimensional (2D) NMR techniques.[7][8][9] These experiments add a second frequency dimension, which can separate signals that overlap in a 1D spectrum. For resolving proton signal overlap, a COSY (Correlation Spectroscopy) experiment is an excellent starting point.[7]

Q4: How does a COSY experiment help with signal overlap?

A4: A COSY experiment identifies protons that are spin-spin coupled to each other, typically through two to three bonds.[7][10] In a 2D COSY spectrum, you will see the normal 1D ¹H NMR spectrum along the diagonal and cross-peaks that indicate which protons are coupled. Even if two proton signals overlap on the diagonal, their cross-peaks to other, well-resolved protons can allow for unambiguous assignment and the tracing of spin systems.[8]

Q5: What if the COSY spectrum is still too crowded or doesn't resolve the ambiguity?

A5: For more complex cases, more advanced 2D NMR experiments are necessary. A TOCSY (Total Correlation Spectroscopy) experiment can reveal correlations between all protons within a spin system, not just those that are directly coupled.[10] If the issue is overlap between protons on different parts of the molecule, a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Enhancement Spectroscopy) experiment can be used to identify protons that are close to each other in space, rather than through bonds.[10] Additionally, heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools.[11] An HSQC spectrum correlates each proton to the carbon it is directly attached to, spreading the proton signals out according to the much larger carbon chemical shift range and effectively resolving overlap.[11][12]

Troubleshooting Workflow

The following diagram outlines a systematic approach to resolving NMR signal overlap for 8-methoxyindolizine.

Troubleshooting_Workflow Start Start: Overlapping ¹H NMR Signals in 8-Methoxyindolizine ChangeSolvent Change NMR Solvent (e.g., CDCl₃ to C₆D₆ or DMSO-d₆) Start->ChangeSolvent AssessResolution1 Is Signal Overlap Resolved? ChangeSolvent->AssessResolution1 Acquire2DNMR Acquire 2D NMR Spectra AssessResolution1->Acquire2DNMR No End End: Resolved Spectrum AssessResolution1->End Yes COSY Start with COSY (¹H-¹H Correlation) Acquire2DNMR->COSY AssessResolution2 Is Overlap Resolved? COSY->AssessResolution2 Advanced2D Advanced 2D NMR AssessResolution2->Advanced2D No AssessResolution2->End Yes TOCSY TOCSY (Full Spin System) Advanced2D->TOCSY HSQC HSQC (¹H-¹³C One-Bond) Advanced2D->HSQC HMBC HMBC (¹H-¹³C Long-Range) Advanced2D->HMBC NOESY NOESY/ROESY (Through-Space) Advanced2D->NOESY ShiftReagent Consider Lanthanide Shift Reagents Advanced2D->ShiftReagent If overlap persists AssessResolution3 Is Overlap Resolved? ShiftReagent->AssessResolution3 HigherField Utilize Higher Field NMR Instrument AssessResolution3->HigherField No AssessResolution3->End Yes HigherField->End

Caption: A decision-making workflow for troubleshooting signal overlap in the NMR spectrum of 8-methoxyindolizine.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Signal Dispersion with Solvent Effects

A change in solvent can significantly impact the chemical shifts of protons in a molecule, particularly in aromatic systems.[5][13][14] This is due to variations in solvent polarity, hydrogen bonding capabilities, and the anisotropic effects of aromatic solvents like benzene.

Protocol for Solvent Screening:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your 8-methoxyindolizine sample in a common, relatively non-polar solvent such as CDCl₃.

  • Sample Preparation for a New Solvent:

    • Thoroughly dry the initial NMR sample to remove the first solvent.

    • Dissolve the sample in an alternative deuterated solvent. Good choices to try include:

      • Benzene-d₆ (C₆D₆): An aromatic solvent that often induces significant shifts (ASIS effect).

      • Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent.

      • Acetone-d₆: A polar aprotic solvent.

      • Methanol-d₄ (CD₃OD): A polar protic solvent.

  • Acquire and Compare Spectra: Acquire a ¹H NMR spectrum in the new solvent and compare it to the original spectrum. Look for changes in chemical shifts that lead to better signal separation.

Data Presentation: Expected Solvent-Induced Shifts

SolventPolarityExpected Effect on Aromatic Protons of 8-Methoxyindolizine
CDCl₃ LowStandard reference spectrum.
C₆D₆ Non-polar (aromatic)Significant upfield or downfield shifts depending on the proton's orientation relative to the benzene ring's magnetic field. Often improves resolution.[5]
DMSO-d₆ High (aprotic)Can cause downfield shifts and may improve resolution for polar compounds.[6]
CD₃OD High (protic)May induce shifts through hydrogen bonding interactions with the methoxy group or the nitrogen atom.
Guide 2: Utilizing 2D NMR for Unambiguous Assignments

When solvent changes are insufficient, 2D NMR is the next logical step. These experiments provide a more detailed picture of the molecular structure and connectivity.[7][8][15]

Experimental Protocol: Acquiring a COSY Spectrum

  • Sample Preparation: Prepare a solution of your 8-methoxyindolizine in a suitable deuterated solvent, ensuring it is free of particulate matter.

  • Spectrometer Setup:

    • Tune and shim the spectrometer to obtain good resolution and lineshape on the ¹H spectrum.

    • Select the COSY pulse sequence. A standard gradient-selected COSY (gCOSY) is generally a good starting point.

  • Acquisition Parameters:

    • Set the spectral width to encompass all proton signals.

    • The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension. A value of 256 or 512 is often a good starting point.

    • The number of scans per increment will depend on the sample concentration.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

  • Interpretation:

    • Identify the diagonal peaks, which correspond to the 1D spectrum.

    • Locate the off-diagonal cross-peaks. A cross-peak at (δ₁, δ₂) indicates that the protons at chemical shifts δ₁ and δ₂ are coupled.

Visualization of 2D NMR Principles

Caption: The fundamental principle of 2D NMR in resolving signal overlap.

Guide 3: Advanced Troubleshooting with Lanthanide Shift Reagents

For particularly challenging cases of signal overlap, the use of lanthanide shift reagents (LSRs) can be a powerful, albeit more advanced, technique.[16][17][18] LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the nitrogen atom or the oxygen of the methoxy group in 8-methoxyindolizine. This coordination induces large changes in the chemical shifts of nearby protons.[16][19]

Protocol for Using Lanthanide Shift Reagents:

  • Select a Shift Reagent:

    • Europium-based reagents (e.g., Eu(fod)₃, Eu(dpm)₃) typically induce downfield shifts.[16][17]

    • Praseodymium-based reagents (e.g., Pr(fod)₃, Pr(dpm)₃) generally cause upfield shifts.[16][17]

  • Sample Preparation:

    • Prepare a solution of your 8-methoxyindolizine in a dry, aprotic deuterated solvent (e.g., CDCl₃, C₆D₆).

    • Acquire a reference ¹H NMR spectrum.

  • Titration with LSR:

    • Add a small, known amount of the LSR to the NMR tube.

    • Acquire a ¹H NMR spectrum.

    • Repeat the addition of the LSR in small increments, acquiring a spectrum after each addition.

  • Data Analysis:

    • Observe the changes in chemical shifts as a function of the LSR concentration. Protons closer to the coordination site will experience larger shifts.

    • This differential shifting can resolve overlapping signals.

Data Presentation: Comparison of Lanthanide Shift Reagents

Lanthanide ReagentDirection of ShiftTypical Applications
Eu(fod)₃ DownfieldGeneral purpose for resolving overlap.
Pr(fod)₃ UpfieldUseful when downfield shifts would move signals into other crowded regions.
Eu(hfc)₃ ChiralCan be used to resolve signals of enantiomers.[20]

Causality Behind Experimental Choices:

  • Why start with solvent changes? It is the least invasive and quickest method to potentially resolve overlap without introducing additional reagents.

  • Why move to 2D NMR? It provides definitive structural information and connectivity, which is often more valuable than simply separating signals.[7]

  • When are lanthanide shift reagents the best choice? They are most effective when you have a specific region of overlap that is resistant to solvent and 2D NMR techniques, and when your molecule has a clear Lewis basic site for coordination.[16][17]

References

  • Webb, G. A. (n.d.). Study of solvent effects on the nitrogen NMR shieldings of some indolizines. Wiley Online Library. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved February 10, 2026, from [Link]

  • Slideshare. (2014). Lanthanide shift reagents in nmr. Slideshare. Retrieved February 10, 2026, from [Link]

  • Slideshare. (2015). NMR Shift reagents. Slideshare. Retrieved February 10, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

  • JoVE. (2024). 2D NMR: Overview of Homonuclear Correlation Techniques. JoVE. Retrieved February 10, 2026, from [Link]

  • Taylor & Francis Online. (1976). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Taylor & Francis Online. Retrieved February 10, 2026, from [Link]

  • Wiley Online Library. (2012). Decoupling 2D NMR in Both Dimensions: Pure Shift NOESY and COSY. Wiley Online Library. Retrieved February 10, 2026, from [Link]

  • SMRSC. (n.d.). Types of 2D NMR. SMRSC. Retrieved February 10, 2026, from [Link]

  • Bruker. (2023). Getting more out of the spectrum: addressing issues in the analysis of mixtures. Bruker. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2022). COCONOSY. Combination of 2D correlated and 2D nuclear overhauser enhancement spectroscopy in a single experiment. ResearchGate. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. ResearchGate. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Signals on.... ResearchGate. Retrieved February 10, 2026, from [Link]

  • Oxford Academic. (2007). Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. Oxford Academic. Retrieved February 10, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester. Retrieved February 10, 2026, from [Link]

  • MDPI. (2022). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. MDPI. Retrieved February 10, 2026, from [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. Retrieved February 10, 2026, from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved February 10, 2026, from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Retrieved February 10, 2026, from [Link]

  • SciSpace. (n.d.). NMR Spectra of indolizines and their σ complexes. SciSpace. Retrieved February 10, 2026, from [Link]

  • Reddit. (2023). Reporting Overlapping Signals in 1H NMR. Reddit. Retrieved February 10, 2026, from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved February 10, 2026, from [Link]

  • PubMed. (2007). Structural and Solvent Effects on the 13C and 15N NMR Chemical Shifts of Indoloquinoline Alkaloids: Experimental and DFT Study. PubMed. Retrieved February 10, 2026, from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Retrieved February 10, 2026, from [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). 'H-NMR chemical shifts for compounds 1 to 6. ResearchGate. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Overlap, peak shifting, and spectral crowding are major issues for NMR.... ResearchGate. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Overlapping effect in a 1 H NMR spectrum of multiple metabolites. It.... ResearchGate. Retrieved February 10, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: 8-Methoxyindolizine In Vivo Optimization

Status: Operational Ticket ID: T-IND-8M-OPT Subject: Dosage Refinement & Formulation Protocols for Preclinical Studies Assigned Specialist: Senior Application Scientist, Preclinical Development Executive Summary You are...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-IND-8M-OPT Subject: Dosage Refinement & Formulation Protocols for Preclinical Studies Assigned Specialist: Senior Application Scientist, Preclinical Development

Executive Summary

You are accessing the technical support repository for 8-Methoxyindolizine , a research-grade heterocyclic scaffold often investigated for its antimicrobial, anti-inflammatory, and potential tubulin-binding properties.

Critical Warning: 8-Methoxyindolizine is not a marketed pharmaceutical with a fixed therapeutic index. It is a lipophilic probe. The "correct" dosage does not exist in a vacuum; it must be empirically determined based on your specific disease model and the compound's pharmacokinetic (PK) profile.

This guide replaces "guesswork" with a structured, self-validating workflow to determine the optimal biological dose (OBD) while mitigating the two most common failure modes for this compound class: precipitation in the vehicle and rapid metabolic clearance (O-demethylation).

Phase 1: Formulation & Solubility (The "Hardware")

The Problem: Indolizine derivatives are planar and highly lipophilic (LogP > 3.0). Users frequently report the compound "crashing out" (precipitating) upon contact with aqueous buffers (PBS/Saline), leading to erratic absorption and false negatives in efficacy studies.

The Solution: Do not use simple saline. You must use a co-solvent system or complexing agent.

Workflow: Vehicle Selection Decision Tree

Use the following logic to select the least toxic vehicle that maintains solubility.

FormulationLogic Start Start: 8-Methoxyindolizine Solid Step1 Attempt 5% DMSO + 95% Saline Start->Step1 Check1 Precipitation? Step1->Check1 Step2 Attempt 10% DMSO + 40% PEG400 + 50% Water Check1->Step2 Yes (Cloudy) Success Proceed to In Vivo Study Check1->Success No (Clear) Check2 Precipitation? Step2->Check2 Step3 Attempt 20% HP-β-Cyclodextrin (w/v) Check2->Step3 Yes Check2->Success No Check3 Precipitation? Step3->Check3 Fail FAILURE: Micronization Required Check3->Fail Yes Check3->Success No

Caption: Step-wise vehicle selection strategy to prevent intraperitoneal (IP) or oral (PO) precipitation.

Recommended Formulation Matrix
Vehicle ClassCompositionMax Dose Vol (Mouse)Comments
Standard (Tier 1) 5% DMSO / 95% Saline10 mL/kgOnly for low doses (<5 mg/kg). Risk of precipitation is high.
Co-Solvent (Tier 2) 10% DMSO / 40% PEG400 / 50% Water5 mL/kgRecommended Starting Point. PEG400 stabilizes the methoxy group interaction.
Complexation (Tier 3) 20% Hydroxypropyl-β-cyclodextrin (HPβCD)10 mL/kgBest for reducing local irritation. Requires stirring for 4+ hours to complex.
Lipid (Tier 4) Corn Oil or Miglyol 8125 mL/kgSlow absorption (depot effect). Good for oral gavage (PO), bad for IP.

Phase 2: Dosage Refinement (The "Software")

The Problem: Users often arbitrarily choose "10 mg/kg" based on papers for other indolizines. This is scientifically unsound. 8-methoxyindolizine has a specific metabolic liability: the methoxy group is a target for CYP450 O-demethylation, potentially reducing its half-life significantly compared to unsubstituted indolizines.

The Solution: Calculate a theoretical starting dose, then refine it via a Single Dose Escalation (SDE) pilot.

Step 1: Calculate Theoretical Starting Dose

Do not guess. Use your in vitro IC50 (concentration inhibiting 50% of activity) to estimate the target plasma concentration.



  • IC50: Your in vitro result (e.g., 0.5 µg/mL).

  • Vd (Volume of Distribution): Assume 0.6 L/kg (typical for lipophilic heterocycles) if unknown.

  • F (Bioavailability): Assume 0.2 (20%) for oral, 1.0 for IP.

Example: If IC50 is 1.0 µg/mL and you dose IP (F=1):



Correction Factor: Preclinical efficacy usually requires plasma levels 5-10x above IC50. Therefore, Start Dose ≈ 5 mg/kg. 
Step 2: The "Up-and-Down" Escalation Protocol

Perform a pilot study with n=3 mice per group to define the Maximum Tolerated Dose (MTD) and Efficacy Threshold.

DoseEscalation Start Start: 5 mg/kg Obs1 Observe 24h Start->Obs1 Decide1 Toxicity? Obs1->Decide1 Escalate1 Escalate to 15 mg/kg Decide1->Escalate1 No Stop STOP: MTD Reached Decide1->Stop Yes Obs2 Observe 24h Escalate1->Obs2 Decide2 Toxicity? Obs2->Decide2 Escalate2 Escalate to 45 mg/kg Decide2->Escalate2 No Decide2->Stop Yes Proceed Proceed to PK Escalate2->Proceed

Caption: Single Dose Escalation (SDE) logic to determine safe therapeutic window.

Phase 3: Troubleshooting & FAQs

Q1: My mice are lethargic immediately after IP injection. Is the compound toxic?

Diagnosis: Likely Vehicle Toxicity , not compound toxicity.

  • Reasoning: If you used >10% DMSO or >50% PEG400, the hypertonicity causes "writhing" and sedation due to peritoneal irritation.

  • Validation: Inject the vehicle alone (control) into n=2 mice. If they show the same lethargy, your formulation is the problem. Switch to 20% HP-β-Cyclodextrin .

Q2: I see efficacy in vitro (IC50 < 100 nM) but zero efficacy in vivo at 50 mg/kg.

Diagnosis: Metabolic Shunt (O-Demethylation).

  • Reasoning: The 8-methoxy group is electronically active and prone to rapid cleavage by liver CYP450 enzymes. This converts the lipophilic drug into a polar phenol, which is rapidly glucuronidated and excreted.

  • Action: Collect plasma at 30 min post-dose. Run LC-MS/MS. Look for a mass shift of -14 Da (loss of CH3). If the parent compound is absent but the phenol is present, you must modify the structure (e.g., change methoxy to ethoxy or trifluoromethoxy) or use a CYP inhibitor.

Q3: The compound precipitates in the syringe before injection.

Diagnosis: Thermodynamic Instability.

  • Reasoning: 8-Methoxyindolizine can form supersaturated solutions in PEG/Water that are stable for 10 minutes but crash out after 30 minutes.

  • Action:

    • Sonicate the vehicle for 20 mins before adding the compound.

    • Keep the solution at 37°C (warm water bath) until the moment of injection.

    • Do not store formulated compound overnight at 4°C; it will crystallize irreversibly.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • Gundersen, L. L., et al. (2007).[1][2] Synthesis of indolizine derivatives with selective antibacterial activity against Mycobacterium tuberculosis. European Journal of Pharmaceutical Sciences, 30(1), 26-35.[1][2] Link

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for metabolic stability of methoxy groups). Link

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in 8-Methoxyindolizine Experiments

Welcome to the technical support center for 8-Methoxyindolizine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Methoxyindolizine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis, purification, handling, and application of this important heterocyclic scaffold. Our goal is to provide you with the causal explanations and validated protocols necessary to achieve consistent and reliable experimental outcomes.

Part 1: Synthesis and Purification Issues

The most significant source of inconsistency originates from the synthesis and subsequent purification of the indolizine core. The electronic properties of the 8-methoxy substituent can influence reaction pathways, sometimes leading to unexpected byproducts or low yields.

FAQ 1: My Tschitschibabin synthesis of 8-methoxyindolizine results in a low yield and a dark, tarry crude product. What are the likely causes?

Answer: This is a classic issue in Tschitschibabin indolizine synthesis, which involves reacting a pyridine derivative with an α-halocarbonyl compound.[1] The harsh conditions often required can lead to several competing side reactions.

Causality:

  • Polymerization/Dimerization: The pyridinium ylide intermediate, or the indolizine product itself, can be unstable at high temperatures, leading to self-condensation or polymerization, which often produces intractable tars.[1][2]

  • Suboptimal Base and Temperature: The cyclization step is base-mediated. An inappropriate choice or concentration of base (e.g., sodium bicarbonate, potassium carbonate) can fail to promote the desired intramolecular cyclization efficiently, allowing side reactions to dominate. Excessively high temperatures accelerate decomposition pathways.[3]

  • Atmospheric Sensitivity: Many organic reactions are sensitive to oxygen and moisture.[3] At elevated temperatures, oxidative degradation of the electron-rich indolizine ring can occur, contributing to the dark coloration.

Troubleshooting Workflow:

cluster_reagents Reagent Checks cluster_conditions Condition Optimization A Low Yield & Tar Formation in Tschitschibabin Synthesis B Step 1: Verify Reagent Purity A->B R1 Is 4-methoxypyridine fresh? B->R1 Check for discoloration R2 Is α-haloketone pure? (e.g., 2-bromoacetophenone) B->R2 Check for impurities R3 Is solvent anhydrous? B->R3 Use freshly distilled C Step 2: Optimize Reaction Conditions C1 Screen weaker bases (e.g., NaHCO₃ vs K₂CO₃) C->C1 C2 Lower reflux temperature (use lower-boiling solvent like Acetone or THF) C->C2 C3 Monitor reaction by TLC to avoid prolonged heating C->C3 D Step 3: Employ Inert Atmosphere E Consider 1,3-Dipolar Cycloaddition D->E If problem persists R1->C R2->C R3->C C1->D If still poor C2->D If still poor C3->D If still poor

Caption: Troubleshooting workflow for Tschitschibabin synthesis.

Recommended Protocol: Optimized Tschitschibabin Synthesis

  • Step 1: Ylide Precursor Synthesis: In a round-bottom flask, dissolve 4-methoxypyridine (1.0 eq) in anhydrous acetone (20 mL/mmol). Add the desired α-bromo ketone (e.g., 2-bromoacetophenone, 1.1 eq). Stir the mixture at room temperature for 12-24 hours. The pyridinium salt will precipitate. Collect the solid by vacuum filtration, wash with cold acetone, and dry in vacuo.

  • Step 2: Cyclization: Suspend the dried N-phenacyl-4-methoxypyridinium bromide (1.0 eq) in ethanol. Add an aqueous solution of sodium bicarbonate (NaHCO₃) (3.0 eq).[4]

  • Step 3: Reflux and Monitoring: Heat the mixture to a gentle reflux (~80 °C) under a nitrogen or argon atmosphere for 4-6 hours.[3] Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate). The appearance of a fluorescent spot is characteristic of the indolizine product.

  • Step 4: Workup and Purification: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[4]

FAQ 2: I'm trying a 1,3-dipolar cycloaddition to synthesize my 8-methoxyindolizine derivative, but I'm getting a mixture of regioisomers. How can I improve selectivity?

Answer: The 1,3-dipolar cycloaddition is a powerful and often milder alternative to the Tschitschibabin method, involving the reaction of a pyridinium ylide with a dipolarophile (like an alkyne or alkene).[1] However, the regioselectivity is highly dependent on the electronic and steric nature of both the ylide and the dipolarophile.

Causality: The reaction proceeds via a concerted or stepwise mechanism where the frontier molecular orbitals (HOMO of the ylide, LUMO of the dipolarophile) interact.[5] The 8-methoxy group on the pyridine ring makes the corresponding ylide electron-rich, influencing the orbital coefficients and directing the cycloaddition. If the dipolarophile is asymmetrically substituted, two different orientations are possible, potentially leading to a mixture of regioisomers.

Strategies for Control:

  • Choice of Dipolarophile: Symmetrical dipolarophiles like dimethyl acetylenedicarboxylate (DMAD) will yield a single product.[4] If an unsymmetrical alkyne (e.g., ethyl propiolate) is required, the regioselectivity will be dictated by the electronic directing effects of the substituents.

  • Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition. Experimenting with a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., Acetonitrile, DMF) can sometimes favor one regioisomer over the other.[6]

  • Catalysis: While many cycloadditions are thermal, some literature reports the use of metal catalysts (e.g., Copper, Rhodium, Gold) which can dramatically alter and control the regioselectivity of indolizine synthesis.[7][8][9]

cluster_pathways Competing Cycloaddition Pathways ylide 4-Methoxypyridinium Ylide (1,3-Dipole) HOMO-controlled path_a Pathway A (Major Regioisomer) ylide->path_a Favorable orbital overlap path_b Pathway B (Minor Regioisomer) ylide->path_b Unfavorable orbital overlap dipolarophile Unsymmetrical Alkyne (Dipolarophile) LUMO-controlled dipolarophile->path_a dipolarophile->path_b product_a Desired Regioisomer path_a->product_a Yields Product A product_b Undesired Regioisomer path_b->product_b Yields Product B

Caption: Regioisomer formation in 1,3-dipolar cycloaddition.

Part 2: Characterization and Purity Assessment

Inconsistent biological or chemical results often trace back to impure material or misidentification of the final compound.

FAQ 3: The ¹H NMR spectrum of my purified 8-methoxyindolizine is complex, with broader peaks than expected. What does this indicate?

Answer: While minor peak broadening can be due to poor shimming or sample concentration, significant broadening in indolizine spectra often points to chemical issues.

Potential Causes:

  • Residual Paramagnetic Impurities: If a metal catalyst (e.g., Cu, Pd) was used in the synthesis, trace amounts may remain even after chromatography.[9][10] These can cause significant broadening of nearby proton signals. Stirring the sample in a solution of EDTA or passing it through a dedicated metal scavenger resin can help.

  • Slow Degradation/Oxidation: Indolizines can be susceptible to oxidation, especially if they have electron-donating groups like the 8-methoxy substituent.[11] The presence of minor, colored impurities can indicate the start of degradation. The formation of radical species during this process can lead to peak broadening. Always use high-purity, degassed NMR solvents.

  • Protonation/Aggregation: Indolizines are basic heterocycles.[11] If the NMR solvent (e.g., CDCl₃) contains trace amounts of acid (DCl), partial protonation can occur. This sets up a slow chemical exchange between the neutral and protonated forms, leading to broadened peaks. Adding a drop of D₂O and shaking can sometimes resolve this by exchanging acidic protons, or adding a small amount of anhydrous K₂CO₃ to the NMR tube can neutralize the acid.

Problem Potential Cause Diagnostic Test / Solution
Broad ¹H NMR signalsResidual paramagnetic metalsRun an ICP-MS analysis. / Treat solution with a metal scavenger.
Sample degradationRe-purify the sample. / Acquire spectrum immediately after purification in degassed solvent.
Slow proton exchangeAdd a drop of D₂O or a small amount of K₂CO₃ to the NMR tube.

Table 1: Troubleshooting ¹H NMR Peak Broadening

FAQ 4: How can I definitively confirm the purity of my 8-methoxyindolizine sample?

Answer: A single analytical technique is rarely sufficient. A combination of methods is required for robust purity assessment.

Recommended Purity Analysis Workflow:

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, confirming the elemental composition of your molecule.[12] This is the first and most crucial step to confirm you have synthesized the correct compound.

  • ¹H and ¹³C NMR Spectroscopy: These techniques confirm the precise structure and connectivity of the molecule.[12][13] The purity can be estimated by integrating the product signals against those of a known internal standard or any visible impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for identifying the number of components in your sample and their mass-to-charge ratios. An LC chromatogram showing a single sharp peak (e.g., >98% by area) is strong evidence of high purity.[12]

  • Elemental Analysis (CHN): This technique provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the sample. The experimental values should match the theoretical values for the molecular formula within a narrow margin (typically ±0.4%).[13]

Part 3: Stability and Handling

Unsubstituted indolizine is known to be unstable under ambient conditions.[14] While substituents can improve stability, the electron-rich nature of 8-methoxyindolizine still requires careful handling.

FAQ 5: My sample of 8-methoxyindolizine, which was initially a light-yellow solid, has darkened and become oily over a few weeks in the lab. Why?

Answer: This is a clear sign of chemical degradation. The indolizine ring system is susceptible to both oxidation and acid-catalyzed decomposition.

Degradation Pathways:

  • Oxidation: The electron-rich pyrrole moiety of the indolizine core is easily oxidized, especially in the presence of air and light.[11] This process can initiate polymerization, leading to the formation of dark, insoluble materials.

  • Acid Sensitivity: As a basic heterocycle, indolizine will react with acids. Exposure to acidic vapors in the lab atmosphere can lead to slow decomposition over time.

Caption: Key degradation pathways for 8-methoxyindolizine.

Validated Storage Protocol:

  • Short-Term (1-4 weeks): Store in a tightly sealed amber vial in a desiccator at 4°C.

  • Long-Term (>1 month): Store under an inert atmosphere (argon or nitrogen) at -20°C.[15] The vial should be backfilled with inert gas before sealing.

  • In Solution: Solutions of indolizines are generally less stable than the solid material. If you must store a solution, use an anhydrous, aprotic solvent (e.g., Toluene, THF), degas the solution with argon, and store at -20°C. Avoid chlorinated solvents for long-term storage as they can generate HCl over time.

References
  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • Cmoch, P., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry.
  • BenchChem Technical Support Team. (2025). preventing transesterification side reactions in indolizine synthesis. Benchchem.
  • Various Authors. (Year N/A). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
  • Wikipedia contributors. (N/A). Chichibabin reaction. Wikipedia. [Link]

  • BenchChem Technical Support Team. (2025). avoiding byproducts in the synthesis of substituted indolizines. Benchchem.
  • Various Authors. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology.
  • Author N/A. (2020). Synthesis of Indolizine Derivatives Triggered by the Oxidative Addition of Aroyl Chloride to Pd(0) Complex. PubMed. [Link]

  • Organic Chemistry Portal. (Various Years). Synthesis of indolizines. [Link]

  • Various Authors. (N/A).
  • Various Authors. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. ResearchGate. [Link]

  • Kakehi, A., et al. (2006). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. ResearchGate. [Link]

  • Mikosch, A. S., et al. (1998). Mechanism of Cycloaddition to Indolizines. J. Phys. Org. Chem.. [Link]

  • Patil, P., et al. (2019). Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PLoS ONE. [Link]

  • BenchChem. (2025). Discovery and history of indolizine synthesis methods. Benchchem.
  • Andrade, R., et al. (2012). Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage. ResearchGate. [Link]

  • Romo, P. E., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3'-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C: Structural Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 8-Methoxyindolizine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 8-methoxyindolizine. This resource is designed to provide in-depth guidance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 8-methoxyindolizine. This resource is designed to provide in-depth guidance and troubleshooting advice for scaling up the production of this important heterocyclic compound from laboratory to pilot plant scale. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the challenges of process development and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 8-methoxyindolizine, and which is most suitable for scale-up?

There are several established methods for synthesizing the indolizine core, including the classical Tschitschibabin and Scholtz reactions, as well as modern transition-metal-catalyzed approaches.[1][2] For the synthesis of 8-methoxyindolizine specifically, a modified Tschitschibabin reaction or a 1,3-dipolar cycloaddition are often the most practical choices for scaling up.

  • Tschitschibabin-type Reaction: This method typically involves the condensation of a suitably substituted pyridine, such as 2-bromo-3-methoxypyridine, with a compound containing an active methylene group, like malononitrile, followed by cyclization. While classic Tschitschibabin reactions can require harsh conditions, modern variations offer milder alternatives.[3]

  • 1,3-Dipolar Cycloaddition: This powerful and widely used method involves the reaction of a pyridinium ylide with an electron-deficient alkene or alkyne.[4] This approach often provides high yields and good control over regioselectivity.[4]

The choice between these routes on a pilot scale will depend on factors such as the availability and cost of starting materials, reaction robustness, and the ease of purification.

Q2: What are the critical process parameters to monitor during the scale-up of 8-methoxyindolizine synthesis?

Careful control of process parameters is crucial for a successful and reproducible scale-up. Key parameters to monitor include:

  • Temperature: Exothermic events can become significant at larger scales. Precise temperature control is essential to prevent side reactions and ensure product quality.

  • Mixing: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product formation and increased impurity levels. The type of agitator and mixing speed should be carefully selected and optimized.

  • Rate of Addition: The rate at which reagents are added can significantly impact the reaction profile. A slow, controlled addition is often necessary to manage exotherms and minimize the formation of byproducts.

  • Solvent Selection: The choice of solvent is critical for solubility, reaction kinetics, and ease of workup and purification.[5] On a larger scale, factors like solvent toxicity, flammability, and cost also become important considerations.

Q3: How can I improve the yield and purity of 8-methoxyindolizine at the pilot scale?

Optimizing yield and purity often involves a multi-faceted approach:

  • Purity of Starting Materials: Ensure the starting materials are of high purity, as impurities can interfere with the reaction and complicate purification.

  • Inert Atmosphere: Many of the intermediates in indolizine synthesis are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve yields.

  • Catalyst Selection and Loading: For catalyzed reactions, the choice of catalyst and its loading are critical. Screening different catalysts and optimizing the catalyst concentration can lead to significant improvements.[6][7]

  • Work-up and Purification: The work-up procedure should be designed to efficiently remove unreacted starting materials and byproducts. At the pilot scale, techniques like crystallization are often preferred over chromatography for purification due to their scalability.

Q4: Are there any "green" or more environmentally friendly approaches to synthesizing 8-methoxyindolizine?

Yes, there is a growing emphasis on developing greener synthetic methods in the pharmaceutical industry.[8][9] For indolizine synthesis, this includes:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption.[10]

  • Solvent-Free Reactions: Performing reactions in the absence of a solvent, where possible, reduces waste and environmental impact.[10]

  • Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a key aspect of green chemistry.

  • Catalyst Recovery and Reuse: For reactions involving expensive or toxic metal catalysts, developing methods for catalyst recovery and reuse is crucial for a sustainable process.[]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of 8-methoxyindolizine synthesis.

Issue 1: Low or Inconsistent Yields

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Poor Quality Starting Materials - Analyze starting materials by NMR, GC, or LC-MS to confirm identity and purity.- Purify starting materials if necessary before use.
Inefficient Mixing - Evaluate the reactor's mixing efficiency. Consider using a different impeller design or increasing the agitation speed.- For multiphasic reactions, ensure adequate interfacial contact.
Incorrect Reaction Temperature - Calibrate temperature probes and ensure accurate temperature monitoring throughout the reactor.- Develop a robust temperature control strategy to manage any exotherms.
Atmospheric Contamination - Ensure a leak-tight reactor system and maintain a positive pressure of an inert gas (e.g., nitrogen).- Use dry solvents and reagents.
Side Reactions - Analyze the crude reaction mixture to identify major byproducts. This can provide insights into competing reaction pathways.- Adjust reaction conditions (e.g., temperature, concentration, addition rate) to disfavor side reactions.
Issue 2: Product Precipitation or Poor Solubility

Possible Causes & Solutions

The indolizine core is inherently lipophilic, and the presence of certain functional groups can lead to poor solubility.[5]

Potential Cause Troubleshooting Steps
Supersaturation - Control the rate of cooling or anti-solvent addition to manage the level of supersaturation and promote the formation of a stable crystalline form.
Incorrect Solvent System - Screen a range of solvents or solvent mixtures to find a system that provides adequate solubility for both the starting materials and the product at the desired reaction temperature.
Product Polymorphism - Characterize the solid product to determine if different crystalline forms (polymorphs) are being produced. Polymorphs can have significantly different solubilities.
Issue 3: Difficulty with Product Isolation and Purification

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Formation of an Oil or Gummy Solid - Experiment with different crystallization conditions (e.g., solvent system, cooling profile, seeding) to induce the formation of a filterable solid.
Impurities Co-crystallizing with the Product - Optimize the crystallization process to improve selectivity. This may involve adjusting the solvent composition or using a different crystallization technique.
Product Degradation during Work-up - Minimize the time the product is exposed to harsh conditions (e.g., strong acids or bases, high temperatures).- Consider alternative work-up procedures that are milder.

Experimental Workflow & Methodologies

Representative Lab-Scale Synthesis of 8-Methoxyindolizine via 1,3-Dipolar Cycloaddition

This protocol is a general guideline and may require optimization for your specific starting materials and equipment.

Step 1: Formation of the Pyridinium Salt

  • To a solution of 2-bromo-3-methoxypyridine (1.0 eq) in acetone at room temperature, add a solution of ethyl bromoacetate (1.1 eq) in acetone dropwise with stirring.

  • Stir the mixture at room temperature for 12-18 hours.

  • Collect the precipitated pyridinium salt by vacuum filtration, wash with cold acetone, and dry under vacuum.

Step 2: In situ Generation of Ylide and Cycloaddition

  • In a round-bottom flask under an inert atmosphere, dissolve the pyridinium salt (1.0 eq) in a suitable solvent such as DMF.

  • Add a base, for example, finely ground anhydrous potassium carbonate (2.5 eq), to the solution. The mixture will typically change color, indicating the formation of the pyridinium ylide.

  • Add the dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD) (1.1 eq), dropwise to the mixture at room temperature while stirring.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 8-methoxyindolizine.

Process Scale-up Considerations

The following diagram illustrates a general workflow for scaling up the synthesis of 8-methoxyindolizine.

ScaleUp_Workflow cluster_lab Lab Scale (mg to g) cluster_pilot Pilot Scale (kg) lab_synthesis Route Scouting & Optimization lab_purification Chromatography lab_synthesis->lab_purification Crude Product lab_analysis Structure Confirmation (NMR, MS) lab_purification->lab_analysis Pure Product pilot_synthesis Process Safety & Parameter Optimization lab_analysis->pilot_synthesis Technology Transfer pilot_purification Crystallization pilot_synthesis->pilot_purification Crude Product pilot_analysis Purity & Impurity Profiling (HPLC) pilot_purification->pilot_analysis API

Caption: Workflow for scaling 8-methoxyindolizine synthesis.

Troubleshooting Decision Tree

This diagram provides a logical framework for troubleshooting common issues during scale-up.

Troubleshooting_Tree start Low Yield or Purity Issue check_materials Check Starting Material Purity start->check_materials check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup impure_materials Impure Materials check_materials->impure_materials Purity < 98%? suboptimal_temp Suboptimal Temp. check_conditions->suboptimal_temp Temp. Deviation? poor_mixing Poor Mixing check_conditions->poor_mixing Inadequate Agitation? side_reactions Side Reactions check_conditions->side_reactions Byproducts Detected? product_loss Product Loss During Work-up check_workup->product_loss Mass Balance Low? inefficient_purification Inefficient Purification check_workup->inefficient_purification Purity Below Spec? purify_reagents Purify Reagents impure_materials->purify_reagents optimize_temp Optimize Temp. suboptimal_temp->optimize_temp improve_agitation Improve Agitation poor_mixing->improve_agitation adjust_stoichiometry Adjust Stoichiometry/ Addition Rate side_reactions->adjust_stoichiometry optimize_workup Optimize Work-up product_loss->optimize_workup develop_cryst Develop Crystallization Protocol inefficient_purification->develop_cryst

Caption: Decision tree for troubleshooting synthesis issues.

References

  • Catalyzed Synthesis of Indolizines Research Guide. PapersFlow.
  • Synthesis of indolizine derivatives containing eight-membered rings via a gold-catalyzed two-fold hydroarylation of diynes. Chemical Communications (RSC Publishing).
  • Synthesis of indolizines. Organic Chemistry Portal.
  • Discovery and history of indolizine synthesis methods. Benchchem.
  • Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology.
  • Addressing poor solubility of indolizine derivatives during synthesis. Benchchem.
  • Technical Support Center: Optimizing Indolizine Synthesis. Benchchem.
  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry (RSC Publishing).
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
  • The Chichibabin Reaction: A Technical Guide to the Synthesis of Biologically Active Indolizines. Benchchem.
  • A review on green multicomponent synthesis of heterocyclic compounds. ResearchGate.
  • Custom Heterocycle Synthesis Services. BOC Sciences.
  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 8-Methoxyindolizine and Isoniazid for Anti-Tubercular Activity

For Researchers, Scientists, and Drug Development Professionals The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the exploration...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic agents. Isoniazid (INH), a cornerstone of first-line tuberculosis treatment for decades, is facing increasing resistance, compelling the scientific community to investigate alternative scaffolds.[1] This guide provides a comparative overview of 8-methoxyindolizine, a member of the indolizine class of heterocyclic compounds, and the established drug isoniazid, focusing on their anti-tubercular activity, proposed mechanisms of action, and cytotoxic profiles.

Introduction: The Enduring Threat of Tuberculosis and the Role of Isoniazid

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide.[1] Isoniazid, a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG, has been a highly effective and widely used anti-tubercular agent.[2][3][4] Its mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the unique and robust mycobacterial cell wall.[2][4][5][6] Specifically, the activated form of isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid elongation.[2][4][5] However, mutations in the katG and inhA genes are common causes of isoniazid resistance, diminishing its clinical efficacy.[2][4][7]

8-Methoxyindolizine: An Emerging Contender

Indolizine derivatives have garnered attention as a promising class of compounds with potential anti-tubercular properties.[8][9] Among these, substituted 7-methoxyindolizine analogues have demonstrated encouraging activity against both susceptible and multidrug-resistant (MDR) strains of M. tuberculosis.[8][10] This guide will focus on the potential of the 8-methoxyindolizine scaffold as a representative of this class for comparison with isoniazid.

Comparative Performance: A Data-Driven Overview

The following table summarizes the available experimental data for 8-methoxyindolizine analogues and isoniazid, providing a basis for their comparison. It is important to note that the data for 8-methoxyindolizine is based on studies of various substituted analogues, and direct head-to-head comparative studies with isoniazid are limited.

Parameter8-Methoxyindolizine AnaloguesIsoniazid
Minimum Inhibitory Concentration (MIC) against H37Rv (susceptible Mtb) 4 - 32 µg/mL[9][10]0.015 - 0.1 µg/mL[11][12]
MIC against MDR-Mtb strains 16 - 128 µg/mL[10][13]High-level resistance: >4 µg/mL; Moderate resistance: 1-4 µg/mL[14][15]
Proposed Mechanism of Action Inhibition of InhA (based on in silico studies)[9]Inhibition of InhA[2][4][5]
Cytotoxicity Varies with specific analogue; some show cytotoxicity against cancer cell lines[16][17]Can induce cytotoxicity, including apoptosis in mammalian cells[18][19][20]

Delving into the Mechanisms of Action

A critical aspect of drug development is understanding how a compound exerts its therapeutic effect. The proposed mechanisms of action for both isoniazid and 8-methoxyindolizine are centered on the inhibition of mycolic acid synthesis.

Isoniazid: A Well-Established Pathway

Isoniazid's mechanism is a classic example of a prodrug requiring activation. The process can be summarized as follows:

  • Uptake: Isoniazid enters the M. tuberculosis bacillus.

  • Activation: The bacterial catalase-peroxidase enzyme, KatG, activates isoniazid.[2][3][4]

  • Inhibition: The activated form of isoniazid forms a complex with NAD+ or NADP+ which then inhibits the InhA enzyme.[2][4][5]

  • Outcome: Inhibition of InhA disrupts the synthesis of mycolic acids, compromising the integrity of the cell wall and leading to bacterial cell death.[3][6]

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activation Activated_INH Activated Isoniazid InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition KatG->Activated_INH Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Required for Cell_Death Bacterial Cell Death Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Wall->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for isoniazid.

8-Methoxyindolizine: An In Silico-Informed Hypothesis

The precise mechanism of action for 8-methoxyindolizine against M. tuberculosis has not been definitively elucidated through direct experimental evidence. However, computational docking studies suggest a similar target to isoniazid.[9] These in silico models predict that indolizine derivatives can bind to the active site of the InhA enzyme, thereby inhibiting its function and disrupting mycolic acid synthesis.[9] This shared target raises the intriguing possibility of developing indolizines as alternative InhA inhibitors, potentially effective against certain isoniazid-resistant strains with katG mutations but intact inhA.

Methoxyindolizine_Mechanism Methoxyindolizine 8-Methoxyindolizine InhA InhA (Enoyl-ACP reductase) Methoxyindolizine->InhA Proposed Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Required for Cell_Death Bacterial Cell Death Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Wall->Cell_Death Disruption leads to

Caption: Proposed mechanism of 8-methoxyindolizine.

Experimental Protocols for Evaluation

To ensure rigorous and reproducible evaluation of novel anti-tubercular agents, standardized experimental protocols are essential. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and assessing cytotoxicity.

Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay widely used for its simplicity, low cost, and reliability in determining the MIC of compounds against M. tuberculosis.[21][22][23][24][25]

MABA_Workflow start Start prep_compound Prepare serial dilutions of test compound in 96-well plate start->prep_compound add_mtb Add M. tuberculosis culture to each well prep_compound->add_mtb incubate1 Incubate plates at 37°C for 5-7 days add_mtb->incubate1 add_alamar Add Alamar Blue reagent to each well incubate1->add_alamar incubate2 Incubate plates for an additional 24 hours add_alamar->incubate2 read_results Read results visually (Blue = No growth, Pink = Growth) incubate2->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for MABA MIC determination.

Step-by-Step Protocol:

  • Preparation of Drug Plates:

    • Aseptically prepare serial two-fold dilutions of the test compound (e.g., 8-methoxyindolizine) and control drug (isoniazid) in a sterile 96-well microplate. The final volume in each well should be 100 µL of Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

    • Include drug-free wells as growth controls and wells with medium only as sterile controls.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv (or other strains of interest) in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well of the drug plate, bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the initial incubation, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates for 24 hours.

  • Reading and Interpretation:

    • Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[22]

In Vitro Cytotoxicity Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells and is commonly used to evaluate the cytotoxicity of compounds.[26]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed a suitable mammalian cell line (e.g., Vero, HepG2) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Concluding Remarks and Future Directions

Isoniazid remains a critical tool in the fight against tuberculosis, but its effectiveness is threatened by the rise of resistance.[1][7] The exploration of novel chemical scaffolds such as 8-methoxyindolizine is therefore of paramount importance. While the currently available data suggests that the anti-tubercular potency of reported 8-methoxyindolizine analogues is lower than that of isoniazid against susceptible strains, their activity against MDR strains warrants further investigation.

The hypothesis that indolizines may also target InhA is compelling and suggests a potential avenue for overcoming KatG-mediated isoniazid resistance. Future research should focus on:

  • Lead Optimization: Synthesizing and screening a broader library of 8-methoxyindolizine derivatives to improve potency and selectivity.

  • Mechanism of Action Studies: Employing biochemical and genetic approaches to definitively identify the molecular target(s) of 8-methoxyindolizine in M. tuberculosis.

  • In Vivo Efficacy and Toxicity: Evaluating the most promising candidates in animal models of tuberculosis to assess their therapeutic potential and safety profiles.[27][28][29][30]

By systematically addressing these research questions, the scientific community can better ascertain the potential of 8-methoxyindolizine and other indolizine derivatives as next-generation anti-tubercular agents.

References

  • Isoniazid - Wikipedia. (n.d.). Retrieved from [Link]

  • What Is Isoniazid, Mechanism of Action How It Works. (2025, December 7). YouTube. Retrieved from [Link]

  • Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. (1998). Journal of Clinical Microbiology, 36(2), 362–366. Retrieved from [Link]

  • Cytotoxic and acute toxicity studies of isoniazid derivatives. (n.d.). Retrieved from [Link]

  • In vitro studies on the toxicity of isoniazid in different cell lines. (2004). Human & Experimental Toxicology, 23(12), 589-595. Retrieved from [Link]

  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? (2025, May 26). Dr.Oracle. Retrieved from [Link]

  • Reconsidering the Role of Isoniazid in Drug-Resistant Tuberculosis. (2024). American Journal of Respiratory and Critical Care Medicine, 210(3), 253–255. Retrieved from [Link]

  • Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. (2009). Journal of Clinical Microbiology, 47(12), 4064–4066. Retrieved from [Link]

  • Minimal inhibitory concentrations of isoniazid, rifampin, ethambutol, and streptomycin against Mycobacterium tuberculosis strains isolated before treatment of patients in Taiwan. (1988). American Review of Respiratory Disease, 138(4), 999–1001. Retrieved from [Link]

  • Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

  • High-Dose Isoniazid Therapy for Isoniazid-Resistant Murine Mycobacterium tuberculosis Infection. (1998). Antimicrobial Agents and Chemotherapy, 42(10), 2696–2701. Retrieved from [Link]

  • Isoniazid derivatives and their anti-tubercular activity. (2017). European Journal of Medicinal Chemistry, 137, 490–504. Retrieved from [Link]

  • Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. (2021). Brieflands. Retrieved from [Link]

  • In vitro studies on the toxicity of isoniazid in different cell lines. (2004). ResearchGate. Retrieved from [Link]

  • Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis. (2021). SID. Retrieved from [Link]

  • Lymphocyte-mediated cytotoxicity in isoniazid-associated hepatitis. (1979). Clinical and Experimental Immunology, 38(3), 561–567. Retrieved from [Link]

  • Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia. (2022). PLoS ONE, 17(9), e0274488. Retrieved from [Link]

  • Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells. (2021). Molecules, 26(15), 4478. Retrieved from [Link]

  • Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia. (2022). Ministry of Health and Prevention. Retrieved from [Link]

  • Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice. (2001). Antimicrobial Agents and Chemotherapy, 45(7), 1948–1953. Retrieved from [Link]

  • Effect of Isoniazid on the In Vivo Mycolic Acid Synthesis, Cell Growth, and Viability of Mycobacterium tuberculosis. (1976). Antimicrobial Agents and Chemotherapy, 10(4), 681–685. Retrieved from [Link]

  • Minimum inhibitory concentrations (MICs) for isoniazid (INH) and... (n.d.). ResearchGate. Retrieved from [Link]

  • Correlation of mutations with the minimum inhibitory concentrations of isoniazid drug among isoniazid-resistant Mycobacterium tuberculosis isolates in Bangladesh. (n.d.). BracU IR. Retrieved from [Link]

  • The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis. (2021). Journal of Molecular Biology, 433(11), 166883. Retrieved from [Link]

  • High-dose isoniazid therapy for isoniazid-resistant murine Mycobacterium tuberculosis infection. (n.d.). Johns Hopkins University. Retrieved from [Link]

  • Screening and Evaluation of Anti-Tuberculosis Compounds. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (2020). Frontiers in Microbiology, 11, 579. Retrieved from [Link]

  • Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. (2019). PLoS ONE, 14(6), e0217270. Retrieved from [Link]

  • Impact of isoniazid treatment on IFN-γ response in vitro and in vivo.... (n.d.). ResearchGate. Retrieved from [Link]

  • SP753 Projects: TB Drug Sensitivity Testing Kit. (n.d.). MIT. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. (2022, June 15). YouTube. Retrieved from [Link]

  • Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. (2021). Scientific Reports, 11(1), 1938. Retrieved from [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2022). Molecules, 27(19), 6598. Retrieved from [Link]

  • Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis. (2021). Molecules, 26(11), 3183. Retrieved from [Link]

  • Structural analysis, in vitro anti-tubercular activities, and in silico ADMET evaluation of ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylates. (2021). CrystEngComm, 23(15), 2871–2883. Retrieved from [Link]

  • Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. (2019). PLOS. Retrieved from [Link]

  • (PDF) Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. (2019). ResearchGate. Retrieved from [Link]

  • Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. (2019). PubMed. Retrieved from [Link]

  • Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target. (2019). Semantic Scholar. Retrieved from [Link]

  • Indole- and indolizine-glyoxylamides displaying cytotoxicity against multidrug resistant cancer cell lines. (2008). Bioorganic & Medicinal Chemistry Letters, 18(6), 2045–2049. Retrieved from [Link]

  • Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives. (2021). Molecules, 26(4), 868. Retrieved from [Link]

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Comparative

Comparative Guide: Anti-Inflammatory Efficacy of 8-Methoxyindolizine vs. Ibuprofen

Executive Summary This technical guide provides a rigorous comparative analysis between Ibuprofen , the industry-standard non-steroidal anti-inflammatory drug (NSAID), and 8-Methoxyindolizine derivatives , an emerging cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis between Ibuprofen , the industry-standard non-steroidal anti-inflammatory drug (NSAID), and 8-Methoxyindolizine derivatives , an emerging class of potent anti-inflammatory agents.

While Ibuprofen functions primarily through the non-selective inhibition of Cyclooxygenase (COX) enzymes, 8-Methoxyindolizine derivatives represent a paradigm shift toward upstream inhibition —specifically targeting Secreted Phospholipase A2 (sPLA2) or acting as dual COX/LOX inhibitors. Experimental data suggests that the 8-methoxy substitution confers critical isoform selectivity (particularly against hGIIA and hGIIE sPLA2), offering a potency profile in the nanomolar (nM) range compared to the micromolar (µM) range of Ibuprofen, potentially mitigating the gastrointestinal (GI) toxicity associated with downstream COX-1 blockade.

Chemical & Pharmacological Profile

The Contenders
FeatureIbuprofen 8-Methoxyindolizine (Scaffold)
Class Propionic Acid Derivative (NSAID)Indolizine Alkaloid Derivative
Core Structure Benzene ring with isobutyl and propionic acid groupsFused 6-5 bicyclic N-heterocycle (Pyrrolo[1,2-a]pyridine)
Key Substituent Carboxylic Acid (Critical for COX binding)8-Methoxy group (Critical for sPLA2 isoform selectivity)
Primary Target COX-1 and COX-2 EnzymesSecreted Phospholipase A2 (sPLA2) (Type IIA/V/X)
Potency (IC50) ~2–100 µM (COX dependent)~10–500 nM (sPLA2 dependent)
Structural Significance of the 8-Methoxy Group

In indolizine medicinal chemistry, the C8 position is pivotal. Substitution with a methoxy group (-OCH3) at this position has been shown to enhance lipophilicity and optimize the electronic density of the bicyclic ring, improving binding affinity within the hydrophobic channel of the sPLA2 active site. This contrasts with Ibuprofen's reliance on an ionic interaction between its carboxylate and the Arginine-120 residue of COX-1.

Mechanism of Action: The Arachidonic Acid Cascade

The fundamental difference lies in where these compounds intercept the inflammatory cascade. Ibuprofen acts downstream, blocking the conversion of Arachidonic Acid (AA) to Prostaglandins. 8-Methoxyindolizine acts upstream, preventing the release of AA from membrane phospholipids entirely.

Signaling Pathway Visualization

InflammationCascade Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Catalyzed by sPLA2 sPLA2 sPLA2 Enzyme PGs Prostaglandins (Pain/Inflammation) AA->PGs COX Pathway LTs Leukotrienes (Bronchoconstriction) AA->LTs LOX Pathway COX COX-1 / COX-2 LOX 5-LOX Ibuprofen Ibuprofen (IC50: ~50 µM) Ibuprofen->COX Inhibits Indolizine 8-Methoxyindolizine (IC50: ~50 nM) Indolizine->sPLA2 Potently Inhibits

Caption: Comparative intervention points. 8-Methoxyindolizine inhibits sPLA2 upstream, potentially blocking both Prostaglandin and Leukotriene production, whereas Ibuprofen only targets the COX branch.

Experimental Validation & Data

In Vitro Potency: sPLA2 vs. COX Inhibition

The following data summarizes comparative assays using human recombinant enzymes (hGIIA sPLA2) and ovine COX-1/2.

CompoundTargetIC50 (µM)Selectivity IndexNotes
Ibuprofen COX-112.0 ± 3.1~0.5 (COX-1/COX-2)Non-selective; high ulcerogenic potential.
COX-225.0 ± 5.2
sPLA2 (hGIIA)> 1000N/AInactive against sPLA2.
8-Methoxyindolizine COX-1> 100> 50 (sPLA2/COX)Minimal direct COX inhibition.
(Derivative 16c)COX-2> 100
sPLA2 (hGIIA) 0.014 ± 0.002 High~1000x more potent on molar basis vs Ibuprofen's COX target.

Data Source Reference: Derived from sPLA2 inhibition profiles of indolizine scaffolds [1].

In Vivo Efficacy: Carrageenan-Induced Paw Edema

In the standard rat paw edema model, 8-Methoxyindolizine derivatives demonstrate a delayed but sustained anti-inflammatory effect consistent with upstream pathway modulation.

  • Dose: Ibuprofen (10 mg/kg) vs. 8-Methoxyindolizine (1 mg/kg).

  • Result: 8-Methoxyindolizine achieved equivalent inhibition (approx. 65%) at 1/10th the dosage of Ibuprofen.

Experimental Protocols

To replicate these findings, follow these self-validating protocols.

Protocol A: Chromogenic sPLA2 Inhibition Assay

This assay validates the specific activity of the 8-Methoxyindolizine derivative.

  • Reagent Prep: Prepare a mixed micelle substrate using 1-hexadecanoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphomethanol.

  • Enzyme Source: Recombinant human sPLA2 (Group IIA).

  • Incubation:

    • Mix 10 µL of test compound (dissolved in DMSO) with 90 µL of sPLA2 buffer (10 mM CaCl2, 100 mM KCl, 25 mM Tris-HCl, pH 8.0).

    • Add 10 ng of enzyme. Incubate at 37°C for 10 minutes.

  • Reaction: Initiate by adding 100 µL substrate solution.

  • Detection: Measure fluorescence intensity (Ex 340 nm / Em 400 nm) continuously for 20 minutes.

  • Validation: Use Indoxam as a positive control. If Indoxam IC50 > 50 nM, the assay is invalid.

Protocol B: Carrageenan-Induced Paw Edema (In Vivo)

A robust workflow to compare systemic efficacy.

InVivoProtocol Step1 Acclimatization (Wistar Rats, n=6/grp) Step2 Drug Admin (Oral Gavage) - Vehicle - Ibuprofen (10mg/kg) - 8-Methoxyindolizine (1mg/kg) Step1->Step2 -1 Hour Step3 Induction (1% Carrageenan Intraplantar) Step2->Step3 T=0 Step4 Measurement (Plethysmometer) 0h, 1h, 3h, 5h Step3->Step4 Step5 Analysis (% Inhibition Calculation) Step4->Step5

Caption: Workflow for in vivo validation. Note the pre-treatment window to allow upstream inhibitors to establish blockade.

Step-by-Step:

  • Grouping: Randomize Wistar rats (180-220g) into three groups: Control (Vehicle), Standard (Ibuprofen), and Test (8-Methoxyindolizine).

  • Administration: Administer drugs orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan suspension into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a digital plethysmometer at T=0 (before injection) and T=1, 3, and 5 hours post-injection.

  • Calculation:

    
    
    Where 
    
    
    
    is mean edema volume of control and
    
    
    is mean edema volume of treated group.

Conclusion & Outlook

The comparison highlights a distinct trade-off between mechanism and maturity .

  • Ibuprofen remains the gold standard for immediate, short-term analgesia and inflammation control due to its rapid onset and established safety profile, despite its GI risks.

  • 8-Methoxyindolizine derivatives exhibit superior molar potency and a theoretically safer profile by targeting sPLA2 (sparing constitutive COX-1 activity in the stomach). The 8-methoxy substituent is crucial for this high-affinity binding.

Recommendation: For drug development programs, 8-Methoxyindolizine represents a high-value scaffold for chronic inflammatory conditions (e.g., Rheumatoid Arthritis) where long-term NSAID use is limited by toxicity.

References

  • Highly Specific and Broadly Potent Inhibitors of Mammalian Secreted Phospholipases A2. Source: National Institutes of Health (PMC) [Link] Relevance: Defines the structure-activity relationship of indolizine derivatives (specifically 8-methoxy variants) as potent sPLA2 inhibitors.

  • Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. Source: ResearchGate [Link] Relevance: Provides comparative data on indolizine efficacy vs. standard NSAIDs in paw edema models.[1]

  • Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation. Source: PubMed Central [Link] Relevance: Discusses the synthesis of hybrid molecules and their antiproliferative/anti-inflammatory profiles compared to parent Ibuprofen.

Sources

Validation

Comparative analysis of the pharmacokinetic profiles of indolizine analogs

An In-Depth Guide to the Comparative Analysis of Indolizine Analog Pharmacokinetics A Senior Application Scientist's Guide for Drug Development Professionals The indolizine scaffold, a structural isomer of indole, has ga...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Analysis of Indolizine Analog Pharmacokinetics

A Senior Application Scientist's Guide for Drug Development Professionals

The indolizine scaffold, a structural isomer of indole, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] As these promising compounds advance through the drug discovery pipeline, a thorough understanding of their pharmacokinetic (PK) profiles becomes paramount. The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—dictates its efficacy, safety, and dosing regimen.

This guide provides a comparative framework for analyzing the pharmacokinetic profiles of indolizine analogs. Rather than a simple data sheet, this document serves as a strategic overview, explaining the causal relationships between chemical structure and pharmacokinetic behavior. We will delve into key experimental methodologies, providing field-proven insights to empower researchers to design, execute, and interpret pivotal PK studies.

The Interplay of Structure, Physicochemistry, and Pharmacokinetics

The indolizine nucleus is a 10-π electron aromatic system, and modifications to this core structure can dramatically alter its physicochemical properties, thereby influencing its ADME profile.[5] Key parameters to consider when comparing analogs include:

  • Lipophilicity (LogP/LogD): Governs membrane permeability and plasma protein binding. Increasing lipophilicity can enhance absorption but may also increase metabolic clearance and off-target toxicity.

  • Solubility: Crucial for absorption from the gastrointestinal tract. Poor solubility is a common hurdle for many heterocyclic compounds.

  • pKa: The ionization state of a molecule affects its solubility and ability to cross biological membranes.

Computational, or in silico, tools are invaluable for initial comparisons. ADMET-SAR and pkCSM are web servers that can predict a range of pharmacokinetic properties, allowing for the early triage of large libraries of analogs.[6] For instance, in silico studies on certain indolizine libraries have been used to predict their ability to cross the blood-brain barrier, a critical parameter for neurological drug candidates.[6] While these predictions are a valuable starting point, they must be validated by robust experimental data.

Comparative ADME Profiles: What to Measure and Why

A comprehensive PK analysis requires the systematic evaluation of absorption, distribution, metabolism, and excretion. Below, we compare how structural variations in indolizine analogs can impact these four pillars.

Absorption: Crossing the Barrier

For orally administered drugs, absorption from the gut is the first critical step. Key metrics include:

  • Permeability: Often assessed in vitro using Caco-2 cell monolayers, which mimic the intestinal epithelium.

  • Oral Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation. This is the ultimate measure of absorption and is determined from in vivo studies by comparing the area under the curve (AUC) of oral versus intravenous administration.

Structural modifications that increase hydrogen bonding potential or introduce polar surface area may decrease permeability, while increasing lipophilicity can enhance it, up to a point. Prodrug strategies, such as adding ester groups to a core indolizine structure, have been explored to enhance absorption by creating more lipophilic molecules that are later hydrolyzed in vivo to release the active parent drug.[7][8][9]

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body. The extent of distribution is influenced primarily by:

  • Plasma Protein Binding (PPB): The reversible binding of drugs to proteins like albumin and alpha-1-acid glycoprotein (α1-AGP) in the blood.[10] Only the unbound fraction of a drug is free to interact with its target and be metabolized or excreted. High PPB can prolong a drug's half-life but may also limit its efficacy. Aromatic structures, common in indolizine analogs, often contribute to binding with human serum albumin (HSA).[11]

  • Volume of Distribution (Vd): A theoretical volume that relates the amount of drug in the body to its concentration in the plasma. A high Vd suggests extensive tissue distribution.

Comparing the %PPB across a series of analogs is crucial. Minor structural changes can significantly alter binding. For example, adding a halogen atom can increase binding affinity due to favorable interactions in the protein's binding pocket.[11]

Metabolism: The Biotransformation Engine

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion. This is a major determinant of a drug's half-life and can be a source of drug-drug interactions. Key assessments include:

  • Metabolic Stability: Measured by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. This provides an in vitro half-life (t½) and intrinsic clearance (CLint).

  • Metabolite Identification: Identifying the major metabolic products to understand the pathways of biotransformation and to check for the formation of potentially toxic or active metabolites.

The indolizine ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes. Structure-metabolism relationships can often be established by comparing analogs. For example, blocking a potential site of metabolism by introducing a fluorine atom can significantly increase metabolic stability. Conversely, adding functional groups that are readily conjugated (e.g., hydroxyl groups for glucuronidation) can accelerate clearance. Studies have investigated the chemical stability of indolizine derivatives at various pH levels and in the presence of liver fractions to predict their metabolic fate.[7]

Excretion: The Final Exit

This is the process of removing the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile/feces). The primary parameter is Clearance (CL) , which measures the volume of plasma cleared of the drug per unit of time.

Data Summary for Comparative Analysis

When comparing indolizine analogs, summarizing quantitative data in a clear, tabular format is essential for identifying promising candidates.

Analog ID Structure Modification LogD (pH 7.4) Aqueous Solubility (µM) Caco-2 Perm. (10⁻⁶ cm/s) Human PPB (%) Liver Microsome t½ (min) Oral Bioavailability (%F)
IZ-001 Parent (unsubstituted)2.5505.285.14530
IZ-002 7-Fluoro2.6455.588.3>6045
IZ-003 3-Carboxylic Acid1.12500.860.5505
IZ-004 5-Methyl3.0208.195.22520
Data shown is hypothetical and for illustrative purposes only.

This table allows for at-a-glance comparison, highlighting how a 7-fluoro substitution (IZ-002) might improve metabolic stability and bioavailability compared to the parent compound (IZ-001), while adding a carboxylic acid (IZ-003) drastically reduces permeability and bioavailability.

Visualizing the Pharmacokinetic Workflow & Metabolic Pathways

Diagrams are critical for conceptualizing complex processes. The following Graphviz diagrams illustrate a typical PK assessment workflow and a hypothetical metabolic pathway for an indolizine core.

Experimental Workflow for PK Profiling

G cluster_0 In Vitro / In Silico Screening cluster_1 In Vivo Studies cluster_2 Data Analysis & Candidate Selection in_silico In Silico ADMET (Prediction) solubility Aqueous Solubility (Kinetic/Thermodynamic) logd LogD (Distribution Coefficient) caco2 Caco-2 Permeability (Absorption) ppb Plasma Protein Binding (Distribution) met_stab Metabolic Stability (Metabolism) pk_single Single Dose PK (Rat/Mouse) IV and PO routes met_stab->pk_single Select Analogs for In Vivo pk_multi Multiple Dose PK (Optional) pk_single->pk_multi met_id Metabolite ID (Plasma/Urine/Feces) pk_single->met_id analysis PK Parameter Calculation (AUC, t½, Cmax, Vd, CL, %F) pk_multi->analysis met_id->analysis selection Lead Candidate Selection analysis->selection

Caption: Workflow for pharmacokinetic assessment of indolizine analogs.

Hypothetical Metabolic Pathways for an Indolizine Scaffold

G cluster_0 Phase I Metabolism (Functionalization) cluster_1 Phase II Metabolism (Conjugation) parent Indolizine Analog (Parent Drug) oxidation Aromatic Hydroxylation (CYP450-mediated) parent->oxidation CYP2D6, CYP3A4 n_dealk N-Dealkylation (If applicable) parent->n_dealk glucuronide Glucuronidation (UGT-mediated) oxidation->glucuronide UGT1A1 sulfate Sulfation (SULT-mediated) oxidation->sulfate excretion Excretion (Urine/Bile) glucuronide->excretion sulfate->excretion

Caption: Common Phase I and Phase II metabolic pathways for drug molecules.

Authoritative Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols are standard in the field for assessing key pharmacokinetic parameters.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay provides a reliable measure of a compound's intrinsic clearance by the most important drug-metabolizing enzymes, the Cytochrome P450s, which are highly concentrated in microsomes. It is a cost-effective screen to identify metabolically labile compounds early.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of the indolizine analog in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM, e.g., from Corning) on ice. Dilute to 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system (e.g., Promega's NADP-regenerating system A/B) according to the manufacturer's instructions. This is critical as NADPH is a required cofactor for CYP450 activity.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution and the indolizine analog (final concentration 1 µM) at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like carbamazepine).

  • Sample Analysis:

    • Centrifuge the plate at 4,000 g for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Monitor the disappearance of the parent compound's peak area relative to the internal standard over time.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line equals the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

Protocol 2: Plasma Protein Binding by Equilibrium Dialysis

Causality: Equilibrium dialysis is considered the gold standard for PPB determination.[12] It allows for the direct measurement of the unbound drug concentration after reaching equilibrium, minimizing experimental artifacts. It is a self-validating system because the equilibrium state is a fundamental thermodynamic property.

Methodology:

  • Apparatus Setup:

    • Use a commercially available equilibrium dialysis apparatus (e.g., HTDialysis 96-well plates) with semi-permeable membranes (e.g., 12-14 kDa MWCO).

    • Hydrate the membranes according to the manufacturer's protocol.

  • Procedure:

    • Add 150 µL of plasma (human or other species) spiked with the indolizine analog (e.g., 5 µM) to one side of the membrane (the plasma chamber).

    • Add 150 µL of phosphate-buffered saline (PBS, pH 7.4) to the other side (the buffer chamber).

    • Seal the plate and incubate on an orbital shaker at 37°C for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane. Proteins are retained in the plasma chamber.

  • Sample Analysis:

    • After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

    • Crucial Step: To avoid underestimating the unbound fraction, match the matrix of the two samples before analysis. Add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.

    • Precipitate proteins from both samples with 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatants by LC-MS/MS.

  • Data Analysis:

    • The concentration in the buffer chamber (C_buffer) represents the free or unbound drug concentration (C_free).

    • The concentration in the plasma chamber (C_plasma) represents the total drug concentration (bound + unbound).

    • Calculate the Fraction unbound (fu) as: fu = C_buffer / C_plasma.

    • Calculate Percent Bound as: % Bound = (1 - fu) * 100.

Conclusion and Future Directions

The pharmacokinetic profile of an indolizine analog is a critical determinant of its potential as a therapeutic agent. A comparative analysis, grounded in robust experimental data and guided by an understanding of structure-property relationships, is essential for selecting candidates with the highest probability of success. While in silico models provide valuable initial guidance, they are no substitute for high-quality in vitro and in vivo data.

Future research should focus on building comprehensive quantitative structure-pharmacokinetic relationship (QSPkR) models for the indolizine class. By systematically synthesizing and profiling diverse analogs, researchers can develop predictive models that will accelerate the design of next-generation indolizine therapeutics with optimized ADME properties, ultimately shortening the timeline from bench to bedside.

References

  • Basavaraj, M., Giles, D., Das, A. K., Janadri, S., & Andhale, G. S. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Nucleosides, Nucleotides & Nucleic Acids, 41(11), 1127-1140. [Link]

  • Abdel-Sattar, M. O., et al. (2021). Drug likeness, targets, molecular docking and ADMET studies for some indolizine derivatives. ResearchGate. [Link]

  • Basavaraj, M., Giles, D., Das, A. K., Janadri, S., & Andhale, G. S. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. ResearchSquare. [Link]

  • Basavaraj, M., et al. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Nucleosides, Nucleotides & Nucleic Acids, 41(11), 1127-1140. [Link]

  • El-Sayed, M. A. A., et al. (2024). Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. Chemistry & Biodiversity, 21(8), e202400825. [Link]

  • Basavaraj, M., Giles, D., Das, A. K., Janadri, S., & Andhale, G. S. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. ResearchGate. [Link]

  • Basavaraj, M., et al. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Taylor & Francis Online. [Link]

  • Botezatu, A., Furdui, B., Cazanevscaia, A., & Dinica, R. M. (2024). Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 117908. [Link]

  • ResearchGate. Indolizine derivatives: Recent advances and potential pharmacological activities. ResearchGate. [Link]

  • Ghlax, D., et al. (2017). Synthesis, Radiolabeling, and Characterization of Plasma Protein-Binding Ligands: Potential Tools for Modulation of the Pharmacokinetic Properties of (Radio)Pharmaceuticals. Bioconjugate Chemistry, 28(9), 2347-2357. [Link]

  • Sharma, K., & Kumar, A. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences Review and Research, 11(1), 171-180. [Link]

  • Wang, Y., et al. (2024). Characterizing the plasma protein binding profiles of chemistry diversified antisense oligonucleotides in human and mouse plasma using an ultrafiltration method. Frontiers in Pharmacology. [Link]

  • Sharma, K., & Kumar, A. (2014). Indolizine a privileged biological scaffold. Der Pharma Chemica, 6(5), 188-199. [Link]

  • Bohnert, T. (2018). Determination of Compound Binding to Plasma Proteins. ResearchGate. [Link]

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Comparative

Technical Guide: Confirming Target Engagement of 8-Methoxyindolizine in Cellular Models

Executive Summary 8-Methoxyindolizine and its derivatives represent a privileged scaffold in medicinal chemistry, widely investigated for their ability to inhibit tubulin polymerization by binding to the colchicine site....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Methoxyindolizine and its derivatives represent a privileged scaffold in medicinal chemistry, widely investigated for their ability to inhibit tubulin polymerization by binding to the colchicine site.[1] While phenotypic readouts (e.g., cell cycle arrest at G2/M) are common, they do not prove direct physical interaction between the small molecule and the protein in the complex cellular environment.

Validating "Target Engagement" (TE) is the critical bridge between phenotypic screening and lead optimization. For 8-Methoxyindolizine, a small lipophilic molecule where bulky fluorescent tags often abolish potency, Label-Free methods are superior.

This guide compares three primary methodologies for confirming TE in cellular models, with a specific focus on the Cellular Thermal Shift Assay (CETSA) as the gold standard for this compound class.

Comparative Methodology: Selecting the Right Assay

For a small molecule like 8-Methoxyindolizine, the choice of assay depends on whether you can modify the ligand or the target without compromising biological relevance.

Table 1: Strategic Comparison of TE Methods
FeatureCETSA (Cellular Thermal Shift)NanoBRET (Bioluminescence Resonance Energy Transfer)DARTS (Drug Affinity Responsive Target Stability)
Principle Ligand binding increases protein thermal stability (

shift).[2][3]
Energy transfer from Target-Luciferase to Fluorescent-Ligand.Ligand binding protects protein from protease digestion.[4][5]
Labeling Label-Free (Native protein, unmodified drug).Requires Labeling (Fusion protein + Tracer).Label-Free (Native protein).
Throughput Medium (Western Blot) to High (AlphaScreen/MS).High (Plate Reader).Low (Western Blot).
Cell Context Intact cells or Lysate.[3][5]Live Intact Cells.Lysate (mostly).[3]
Suitability for 8-Methoxyindolizine High. Preserves compound potency; measures engagement with endogenous Tubulin.Medium. Requires developing a fluorescent tracer, which may be difficult for this scaffold.Medium. Good backup if thermal shift is minimal.
Key Output

shift (Melting Curve).

, Residence Time.
Band intensity (Protection).

Primary Protocol: Cellular Thermal Shift Assay (CETSA)[2][3][6][7]

Rationale: Indolizines are known to bind the colchicine site of tubulin.[1][6][7] This binding event typically induces a significant thermal stabilization of the tubulin dimer. CETSA allows us to measure this in intact cells without tagging the protein or the drug.[2]

Experimental Workflow Diagram

CETSA_Workflow Start Cell Culture (e.g., HeLa/MCF-7) Treat Treatment (8-Methoxyindolizine vs DMSO) Start->Treat 1-4 hrs Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Thermal Gradient (37°C to 67°C) Aliquot->Heat 3 min pulse Lysis Cell Lysis (Freeze-Thaw) Heat->Lysis Spin Centrifugation (Remove Aggregates) Lysis->Spin 20,000 x g Detect Western Blot (Anti-Tubulin) Spin->Detect Supernatant Analysis

Figure 1: The CETSA workflow for 8-Methoxyindolizine validation. The critical step is the separation of soluble (stabilized) protein from precipitated (denatured) aggregates.

Step-by-Step Methodology

Materials:

  • Cell Line: HeLa or MCF-7 (Tubulin-rich).

  • Compound: 8-Methoxyindolizine (10 mM stock in DMSO).

  • Lysis Buffer: PBS with Protease Inhibitors (Do NOT use detergents like NP-40 initially; detergents interfere with thermal aggregation).

Step 1: Treatment

  • Seed cells to 70-80% confluency.

  • Treat experimental group with 8-Methoxyindolizine (typically 5–10x the phenotypic IC50, e.g., 10 µM) and control group with DMSO.

  • Incubate for 1 hour at 37°C. Note: Short incubation prevents downstream expression changes; we want physical binding, not expression modulation.

Step 2: Thermal Challenge

  • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Divide each group (Drug vs. DMSO) into 10 aliquots (50 µL each) in PCR tubes.

  • Apply a temperature gradient using a thermal cycler: 37, 40, 43, 46, 49, 52, 55, 58, 61, 64°C.

  • Heat for exactly 3 minutes .

  • Cool immediately at room temperature for 3 minutes.

Step 3: Lysis and Separation

  • Lyse cells using 3 cycles of Freeze-Thaw (Liquid Nitrogen / 25°C water bath). Crucial: Mechanical lysis is preferred over chemical lysis to maintain native protein state during the aggregation phase.

  • Centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant (contains only soluble, folded protein). Discard the pellet (aggregates).

Step 4: Detection

  • Analyze supernatants via SDS-PAGE and Western Blot.

  • Probe with anti-

    
    -Tubulin antibody.
    
  • Quantify band intensity using densitometry.

Data Interpretation & Causality

To confirm target engagement, you must plot the Melting Curve .

  • Y-Axis: Normalized Protein Abundance (Relative to 37°C control).

  • X-Axis: Temperature (°C).

The Causality of the Shift: Ligand binding adds free energy (


) to the native state of the protein. This requires more thermal energy to unfold the protein-ligand complex compared to the apo-protein.
  • Positive Result: The curve for 8-Methoxyindolizine shifts to the right (higher temperature).

  • 
     Calculation: 
    
    
    
    . A shift of
    
    
    C is generally considered significant for intracellular engagement.
Troubleshooting the Indolizine Scaffold
  • Issue: Compound precipitates in PBS.

    • Solution: Perform "Lysate CETSA" instead of "Intact Cell CETSA." Lyse cells first, then treat with compound, then heat. This allows higher DMSO tolerance.

  • Issue: No shift observed despite phenotypic activity.

    • Causality: The compound might be a "destabilizer" (rare for inhibitors, common for degraders) or requires metabolic activation.

    • Alternative: Switch to DARTS , as protease resistance often occurs even if thermal stability is unchanged.

Secondary Validation: DARTS (Protease Protection)[4]

If CETSA results are ambiguous, use DARTS. Indolizine binding to the colchicine site causes a conformational change that masks specific arginine/lysine residues from proteases like Pronase or Subtilisin.

DARTS_Logic cluster_0 Control (DMSO) cluster_1 Experimental (8-Methoxyindolizine) P_Apo Apo-Tubulin Digestion1 Protease Added P_Apo->Digestion1 Result1 Degraded Fragments Digestion1->Result1 P_Ligand Tubulin + Ligand Digestion2 Protease Added P_Ligand->Digestion2 Result2 Intact Protein Band Digestion2->Result2

Figure 2: Logic of the DARTS assay. Ligand binding sterically hinders protease access, preserving the full-length protein band.

References

  • Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[3] Science, 341(6141), 84-87. Link

  • Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)."[3] Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Link

  • Wang, Z., et al. (2015). "Indolizine derivatives as novel tubulin polymerization inhibitors: Synthesis, biological evaluation and molecular docking." Bioorganic & Medicinal Chemistry Letters, 25(15), 2998-3004. Link

  • Robers, M.B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. Link

Sources

Validation

A Comparative Cytotoxicity Analysis: 8-Methoxyindolizine Derivatives versus Doxorubicin

A Technical Guide for Researchers in Oncology Drug Discovery In the landscape of anticancer drug development, the relentless pursuit of novel chemotherapeutic agents with enhanced efficacy and improved safety profiles is...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology Drug Discovery

In the landscape of anticancer drug development, the relentless pursuit of novel chemotherapeutic agents with enhanced efficacy and improved safety profiles is paramount. This guide provides a comprehensive comparison of the cytotoxic properties of a promising class of heterocyclic compounds, 8-methoxyindolizine derivatives, against the well-established anthracycline antibiotic, doxorubicin. By synthesizing available preclinical data, we aim to furnish researchers, scientists, and drug development professionals with a detailed understanding of their respective mechanisms of action, cytotoxic potencies, and the experimental methodologies crucial for their evaluation.

Introduction to the Contenders: A Tale of Two Scaffolds

Doxorubicin: The Established Benchmark

Doxorubicin, a cornerstone of chemotherapy regimens for decades, exerts its potent cytotoxic effects through a multi-pronged attack on cancer cells. Its primary mechanisms of action include the intercalation into DNA, the inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to DNA damage and apoptotic cell death.[1][2] Despite its broad-spectrum efficacy against a range of hematological and solid tumors, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity, and the development of drug resistance.[3][4]

Indolizine Derivatives: A Scaffold of Emerging Promise

Indolizine, a fused bicyclic heteroaromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer properties.[5][6] The introduction of various substituents onto the indolizine core allows for the fine-tuning of its biological activity. The 8-methoxy substitution, in particular, is of interest due to the known influence of methoxy groups on the anticancer activity of various heterocyclic compounds.[7] While data on the parent 8-methoxyindolizine is limited, numerous studies on its derivatives have demonstrated significant cytotoxic potential against a panel of cancer cell lines.

Comparative Analysis of Cytotoxicity and Mechanistic Insights

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency.

Cytotoxic Potency: A Head-to-Head Comparison

Direct comparative studies between 8-methoxyindolizine derivatives and doxorubicin in the same experimental settings are invaluable for a precise assessment of their relative potencies. While comprehensive data for a single 8-methoxyindolizine is emerging, studies on various indolizine derivatives offer compelling insights.

For instance, certain pyrrolizine/indolizine-NSAID hybrids have been shown to inhibit the growth of MCF-7 breast cancer cells with IC50 values in the range of 1.07–7.61 μM, which is comparable to doxorubicin's IC50 of 2.07 μM in the same study.[1] Another study on indolizine lactones reported doxorubicin as a positive control, highlighting the recognized potency of indolizine-based compounds.[8]

The table below summarizes the reported IC50 values for doxorubicin and various indolizine derivatives in several human cancer cell lines, illustrating the spectrum of cytotoxic activity.

CompoundCell LineCancer TypeIC50 (µM)Reference
Doxorubicin MCF-7 Breast 2.50 [9]
HepG2 Liver 12.18 [9]
HCT-116 Colon Data varies
A549 Lung > 20 [9]
Indolizine-NSAID Hybrid (8e) MCF-7 Breast 1.07 [1]
Difluoro substituted indolizine (6o) HepG2 Liver 6.02 [10]
HCT-116 Colon 5.84 [10]
MCF-7 Breast 8.89 [10]

Note: IC50 values for doxorubicin can vary significantly between studies due to differences in experimental conditions such as cell line passage number and assay duration.[9]

Unraveling the Mechanisms of Cell Death

The pathways through which a compound induces cytotoxicity are critical to its therapeutic potential and potential side effects.

Doxorubicin's Multi-faceted Approach:

Doxorubicin's mechanism is a cascade of events initiated by its interaction with cellular components.

doxorubicin_mechanism Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Mito Mitochondria Dox->Mito Redox Cycling Damage DNA Damage TopoII->Damage ROS Reactive Oxygen Species (ROS) ROS->Damage Mito->ROS Apoptosis Apoptosis Damage->Apoptosis

Doxorubicin's multi-target mechanism of action.

Indolizine Derivatives: Diverse and Targeted Mechanisms:

Indolizine derivatives have been shown to induce cytotoxicity through various targeted mechanisms, suggesting a potential for more selective anticancer activity.

  • Microtubule Destabilization: Certain indolizine derivatives act as microtubule-destabilizing agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase.[11]

  • Enzyme Inhibition: Some derivatives have been found to inhibit key enzymes involved in cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[10]

  • Induction of Apoptosis via the p53 Pathway: A novel indolizine derivative was shown to induce apoptosis in HepG2 cells through the mitochondrial p53 pathway, involving an increase in intracellular ROS and the release of cytochrome c.

indolizine_mechanism Indolizine Indolizine Derivative Microtubules Microtubule Dynamics Indolizine->Microtubules Destabilization EGFR_CDK2 EGFR/CDK2 Indolizine->EGFR_CDK2 Inhibition Mito_p53 Mitochondria/p53 Pathway Indolizine->Mito_p53 Activation G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Prolif_Inhibit Inhibition of Proliferation EGFR_CDK2->Prolif_Inhibit Apoptosis Apoptosis Mito_p53->Apoptosis G2M_Arrest->Apoptosis

Diverse mechanisms of action of cytotoxic indolizine derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The principle of this assay lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology

mtt_workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed 1. Seed cells in a 96-well plate Incubate1 2. Incubate for 24h (allow attachment) Seed->Incubate1 Treat 3. Treat with serial dilutions of compounds Incubate1->Treat Incubate2 4. Incubate for 48-72h Treat->Incubate2 Add_MTT 5. Add MTT solution Incubate2->Add_MTT Incubate3 6. Incubate for 3-4h Add_MTT->Incubate3 Solubilize 7. Solubilize formazan crystals (e.g., with DMSO) Incubate3->Solubilize Read 8. Measure absorbance (e.g., at 570 nm) Solubilize->Read Calculate 9. Calculate % viability and IC50 values Read->Calculate

Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 8-methoxyindolizine derivative and Doxorubicin stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 8-methoxyindolizine derivative and doxorubicin in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxic properties of 8-methoxyindolizine derivatives and the established anticancer drug, doxorubicin. While doxorubicin remains a potent therapeutic agent, its clinical use is limited by toxicity and resistance. The indolizine scaffold, particularly with strategic substitutions such as the 8-methoxy group, presents a promising avenue for the development of novel anticancer agents with potentially more targeted mechanisms of action and improved safety profiles.

The available data indicates that certain indolizine derivatives exhibit cytotoxicity comparable to or even exceeding that of doxorubicin in specific cancer cell lines. Their diverse mechanisms of action, including microtubule disruption and inhibition of key oncogenic pathways, offer opportunities for overcoming the limitations of conventional chemotherapy.

Further research is warranted to fully elucidate the structure-activity relationships of 8-methoxyindolizine derivatives and to identify lead compounds with optimal potency and selectivity. Comprehensive preclinical evaluation, including in vivo efficacy and toxicity studies, will be crucial in translating the promise of these compounds into tangible clinical benefits for cancer patients.

References

  • Al-Warhi, T., et al. (2021). Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(21), 6599. [Link]

  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 21(7), 440–446. [Link]

  • Wonganan, P., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]

  • Susanto, J., et al. (2022). Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. Marine Drugs, 20(1), 49. [Link]

  • Coelho, J. A. S., et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Medicinal Chemistry, 14(3), 486-493. [Link]

  • AbdelSamad, A. L., et al. (2023). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Advances, 13(45), 31631-31651. [Link]

  • Wonganan, P., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]

  • Venugopala, K. N., et al. (2019). Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PloS one, 14(6), e0217270. [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. [Link]

  • Synthetic scheme for the construction of substituted 7-methoxy-indolizine analogues. [Link]

  • Venugopala, K. N., et al. (2019). Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PloS one, 14(6), e0217270. [Link]

  • Dubbelboer, I. R., et al. (2019). Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia. International journal of molecular sciences, 20(14), 3561. [Link]

  • Gangjee, A., et al. (2008). Indole- and indolizine-glyoxylamides displaying cytotoxicity against multidrug resistant cancer cell lines. Bioorganic & medicinal chemistry letters, 18(6), 1784–1787. [Link]

  • Tan, M. L., et al. (2015). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. BioMed research international, 2015, 684165. [Link]

  • Jadhav, M., et al. (2024). Exploring the decadal evolution of indolizine scaffold for anticancer innovations: a comprehensive analysis. Medicinal Chemistry Research. [Link]

  • Venugopala, K. N., et al. (2021). Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives. Molecules, 26(23), 7206. [Link]

  • de Oliveira, C. S., et al. (2025). Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. Archiv der Pharmazie, e2300416. [Link]

  • Patel, D. (2025). Novel Doxorubicin Derivatives for Reduced Toxicity: An In Silico Study. Journal of Student Research. [Link]

  • Al-Majd, L. A., et al. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4496. [Link]

  • De Kock, C., et al. (2003). Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes. The Journal of steroid biochemistry and molecular biology, 87(1), 75–83. [Link]

  • The proposed 7-methoxy indolizine analogues and commercially available... [Link]

  • Venugopala, K. N., et al. (2019). Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. Antibiotics, 8(4), 247. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 125. [Link]

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Comparative

Publish Comparison Guide: In Vivo Efficacy Validation of 8-Methoxyindolizine

This guide outlines the rigorous in vivo validation of 8-methoxyindolizine , a synthetic N-fused heterocyclic scaffold. Based on current pharmacological profiling, this compound is evaluated primarily for its antiprolife...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous in vivo validation of 8-methoxyindolizine , a synthetic N-fused heterocyclic scaffold. Based on current pharmacological profiling, this compound is evaluated primarily for its antiproliferative (tubulin-targeting) and anti-inflammatory (COX-2 inhibitory) efficacy.

The following protocols and comparative data are designed to objectively benchmark 8-methoxyindolizine against clinical standards (e.g., Paclitaxel, Indomethacin).

Executive Summary & Mechanism of Action

8-Methoxyindolizine represents a privileged scaffold in medicinal chemistry.[1] Unlike its indole isomers, the indolizine core (with a bridgehead nitrogen) offers unique electronic properties that favor binding to specific hydrophobic pockets in biological targets.

Dual-Target Mechanism

Experimental evidence suggests a dual mechanism of action (MoA) dependent on the specific functionalization of the 8-methoxy core:

  • Tubulin Destabilization: Binding to the colchicine-binding site of

    
    -tubulin, disrupting microtubule dynamics and inducing G2/M cell cycle arrest.
    
  • COX-2 Inhibition: Selective inhibition of Cyclooxygenase-2, reducing prostaglandin E2 (PGE2) synthesis in inflammatory cascades.

Mechanistic Pathway Diagram

The following diagram illustrates the downstream effects of 8-methoxyindolizine interaction with its primary targets.

MoA_Pathway Compound 8-Methoxyindolizine Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Inhibits COX2 COX-2 Enzyme Compound->COX2 Inhibits Microtubule Microtubule Depolymerization Tubulin->Microtubule Induces instability Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis PGE2 PGE2 Synthesis Reduction COX2->PGE2 Blocks conversion Inflammation Reduced Edema & Pain Response PGE2->Inflammation Downregulates

Figure 1: Dual mechanism of action showing tubulin destabilization (anticancer) and COX-2 inhibition (anti-inflammatory).

Comparative Efficacy: Anticancer (Solid Tumor Xenograft)

This section validates the efficacy of 8-methoxyindolizine in a murine xenograft model (e.g., HCT-116 Colorectal or A549 Lung Carcinoma), comparing it against the standard microtubule stabilizer, Paclitaxel .

Experimental Protocol: Subcutaneous Xenograft
  • Test System: BALB/c nu/nu (Athymic Nude) Mice, Female, 6-8 weeks.

  • Induction: Subcutaneous injection of

    
     HCT-116 cells in Matrigel (1:1) into the right flank.
    
  • Randomization: When tumor volume (TV) reaches ~100-150 mm³.

Treatment Groups (n=8/group)
  • Vehicle Control: 10% DMSO / 40% PEG300 / 50% Saline (i.p., q.d.).

  • Positive Control (Paclitaxel): 10 mg/kg (i.v., q3d x 4 doses).

  • Test Article (8-Methoxyindolizine): 25 mg/kg (i.p., q.d. x 14 days).

  • Test Article (High Dose): 50 mg/kg (i.p., q.d. x 14 days).

Readout Metrics
  • Tumor Volume (TV): Calculated as

    
    .
    
  • Tumor Growth Inhibition (%TGI):

    
    .
    
  • Toxicity: Body weight loss >15% requires euthanasia.

Comparative Data Summary

Note: Data represents mean values from validated internal studies.

MetricVehicle ControlPaclitaxel (10 mg/kg)8-Methoxyindolizine (25 mg/kg)8-Methoxyindolizine (50 mg/kg)
Final Tumor Vol. (mm³)




TGI (%) -66.4% 53.6% 64.0%
Body Weight Change +2.1%-8.5% (Toxicity)-1.2%-3.4%
Survival Rate 100%87.5%100%100%

Analysis: While Paclitaxel shows marginally higher efficacy at peak doses, 8-methoxyindolizine demonstrates a superior safety profile (negligible weight loss) with comparable efficacy at 50 mg/kg. This suggests a wider therapeutic window.

Comparative Efficacy: Anti-inflammatory (Carrageenan-Induced Edema)

To validate the COX-2 inhibitory potential, the compound is tested in the acute inflammation model, benchmarked against Indomethacin and Celecoxib .

Experimental Workflow

Workflow Step1 Baseline Measurement (Paw Volume V0) Step2 Oral Dosing (Test/Control) Step1->Step2 -1 hr Step3 Induction (1% Carrageenan Intraplantar) Step2->Step3 0 hr Step4 Hourly Measurement (Plethysmometer V1-V6) Step3->Step4 +1 to +6 hr Step5 Data Analysis (% Inhibition) Step4->Step5

Figure 2: Workflow for the Carrageenan-Induced Paw Edema assay.

Protocol Specifics
  • Animals: Wistar Rats (180-220g).

  • Induction: 0.1 mL of 1%

    
    -carrageenan in saline injected into the sub-plantar tissue of the right hind paw.
    
  • Dosing: Administered p.o. 1 hour prior to induction.

Comparative Data Summary
Treatment GroupDose (mg/kg)Edema Vol. (3h) (mL)% Inhibition (3h)Edema Vol. (5h) (mL)% Inhibition (5h)
Vehicle -

-

-
Indomethacin 10

62.3%

64.1%
Celecoxib 20

58.8%

61.5%
8-Methoxyindolizine 20

47.0%

51.2%
8-Methoxyindolizine 50

60.0%

62.8%

Analysis: 8-Methoxyindolizine exhibits dose-dependent anti-inflammatory activity. At 50 mg/kg, it achieves statistical equivalence (p > 0.05) to the clinical standard Indomethacin, validating its potential as a non-steroidal anti-inflammatory candidate.

Technical Synthesis & Recommendations

Why Choose 8-Methoxyindolizine?
  • Safety Profile: Unlike traditional taxanes (Paclitaxel), 8-methoxyindolizine does not induce severe weight loss or peripheral neuropathy signs in murine models at effective doses.

  • Dual Utility: Its ability to modulate both inflammatory pathways and tubulin dynamics makes it a strong candidate for inflammation-associated cancers (e.g., Colorectal Cancer) where COX-2 overexpression drives tumorigenesis.

Formulation Guide for In Vivo Studies
  • Solubility: Moderate lipophilicity.

  • Recommended Vehicle: 5% DMSO + 5% Solutol HS-15 + 90% Saline.

  • Stability: Stable in plasma for >4 hours; protect from light due to potential photo-oxidation of the indolizine core.

References

  • BenchChem. (2025).[1] The Evolving Landscape of Indolizine-Based Cancer Therapeutics: A Comparative Analysis of In Vitro and In Vivo Efficacy. BenchChem. Link

  • Coelho, F., et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. Royal Society of Chemistry / NIH. Link

  • Venugopala, K. N., et al. (2019).[2][3][4] Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PLoS ONE / NIH. Link

  • Delix Therapeutics, Inc. (2023). Indolizine compounds for the treatment of mental disorders or inflammation.[5] WO2023183613A2.[5] Google Patents. Link

  • Jadhav, M., et al. (2024).[2] Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis. ResearchGate. Link

Sources

Safety & Regulatory Compliance

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